Dimethyl (2,4,6-triisopropylphenyl)boronate
Description
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Properties
IUPAC Name |
dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDHHDTSORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448949 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145434-22-6 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester with applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where controlled reactivity is required. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.
Introduction
This compound is a valuable organoboron compound characterized by the bulky 2,4,6-triisopropylphenyl (TIPP) group attached to the boron atom. This steric hindrance significantly influences the reactivity of the boronate ester, making it a useful reagent for specific applications in the synthesis of complex molecules, including active pharmaceutical ingredients. The most common and direct route to this compound involves the reaction of a Grignard reagent with a trialkyl borate.
Synthetic Pathway: Grignard-Mediated Borylation
The primary synthetic route for this compound involves the formation of the corresponding Grignard reagent from 2-bromo-1,3,5-triisopropylbenzene, followed by its reaction with trimethyl borate.
Reaction Scheme
The overall synthetic transformation can be visualized as a two-step process, often performed in a one-pot procedure.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of aryl boronate esters via Grignard reagents.[1][2]
In-situ Preparation of Grignard Reagent and Borylation
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled hot under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of 2-bromo-1,3,5-triisopropylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide.
-
-
Borylation:
-
In a separate three-necked flask under a nitrogen atmosphere, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.
-
The prepared Grignard reagent solution is transferred via cannula to the dropping funnel of the second flask and added dropwise to the cold trimethyl borate solution while maintaining the temperature at -78 °C. This low temperature is crucial to prevent multiple additions of the Grignard reagent to the borate.[1]
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil or a low-melting solid.
-
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aryl boronate esters via the Grignard method. The data is generalized from protocols for structurally similar compounds due to the lack of a specific report for the title compound.
| Parameter | Value/Range | Notes |
| Reactant Ratios | ||
| 2-Bromo-1,3,5-triisopropylbenzene | 1.0 eq | Limiting reagent. |
| Magnesium | 1.2 - 1.5 eq | Excess is used to ensure complete reaction. |
| Trimethyl borate | 1.2 - 2.0 eq | Excess is used to favor mono-addition. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux in THF (~66 °C) | Gentle reflux indicates the reaction is proceeding. |
| Borylation Temperature | -78 °C | Critical to prevent byproduct formation.[1] |
| Reaction Time (Grignard) | 2 - 4 hours | Includes addition and subsequent reflux. |
| Reaction Time (Borylation) | 4 - 16 hours | Includes addition and warming to room temperature. |
| Yield and Purity | ||
| Expected Yield | 60 - 85% | Dependent on reaction scale and purification method. |
| Purity (after purification) | >95% | Typically determined by GC-MS or NMR. |
Logical Relationships in Synthesis
The successful synthesis of the target compound relies on a series of logically interconnected steps, each with critical parameters.
Caption: Key factors influencing the successful synthesis.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the TIPP group, the isopropyl methine and methyl protons, and the methoxy protons of the boronate ester. |
| ¹³C NMR | Signals for the aromatic carbons, the isopropyl carbons, and the methoxy carbons. The carbon attached to the boron will have a characteristic chemical shift. |
| ¹¹B NMR | A single resonance in the region typical for trigonal boronate esters. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₇H₂₉BO₂. |
| IR Spec. | Characteristic absorptions for B-O and C-H bonds. |
Conclusion
The synthesis of this compound is readily achievable through the well-established Grignard-mediated borylation of 2-bromo-1,3,5-triisopropylbenzene with trimethyl borate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable sterically hindered boronate ester for its application in advanced organic synthesis.
References
Preparation of Dimethyl (2,4,6-triisopropylphenyl)boronate from 2,4,6-triisopropylbromobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The synthesis commences from the readily available starting material, 2,4,6-triisopropylbromobenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Synthetic Strategy: A Two-Step Approach
The preparation of this compound is most effectively achieved through a two-step synthetic sequence. The overarching strategy involves the initial conversion of the aryl bromide to the corresponding boronic acid, which is subsequently esterified with methanol to yield the target dimethyl boronate.
The key transformation in the first step is a lithium-halogen exchange reaction. This powerful organometallic reaction allows for the generation of a highly reactive aryllithium species from the relatively inert aryl bromide. This intermediate is then trapped with a boron electrophile, typically a trialkyl borate, to form the carbon-boron bond. Subsequent hydrolysis of the resulting boronate ester furnishes the desired (2,4,6-triisopropylphenyl)boronic acid.
The second step involves a classical Fischer esterification. The boronic acid is reacted with methanol in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction to completion, affording the final product, this compound.
The overall synthetic pathway can be visualized as follows:
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Synthesis of (2,4,6-Triisopropylphenyl)boronic Acid
This procedure outlines the formation of the key boronic acid intermediate via a lithium-halogen exchange reaction.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4,6-Triisopropylbromobenzene | C₁₅H₂₃Br | 283.25 |
| n-Butyllithium (n-BuLi) in hexanes | C₄H₉Li | 64.06 |
| Trimethyl borate | B(OCH₃)₃ | 103.91 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 |
| Hydrochloric acid (HCl), aqueous | HCl | 36.46 |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 |
Experimental Workflow:
Detailed Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,4,6-triisopropylbromobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.
-
To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition of trimethyl borate, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,4,6-triisopropylphenyl)boronic acid as a white to off-white solid. This product can be used in the next step without further purification, or it can be purified by recrystallization.
Esterification to this compound
This procedure describes the conversion of the boronic acid to its dimethyl ester.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| (2,4,6-Triisopropylphenyl)boronic Acid | C₁₅H₂₅BO₂ | 248.17 |
| Methanol, anhydrous | CH₃OH | 32.04 |
| Toluene, anhydrous | C₇H₈ | 92.14 |
| p-Toluenesulfonic acid (catalyst) | C₇H₈O₃S | 172.20 |
Experimental Workflow:
Detailed Procedure:
-
In a round-bottom flask, combine the crude (2,4,6-triisopropylphenyl)boronic acid (1.0 eq), anhydrous methanol (excess, e.g., 10-20 eq), and a suitable solvent for azeotropic water removal, such as toluene.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess methanol under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields can vary depending on the reaction scale and purity of reagents.
| Step | Reactant | Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Boronic Acid Synthesis | 2,4,6-Triisopropylbromobenzene | (2,4,6-Triisopropylphenyl)boronic Acid | n-BuLi, Trimethyl borate | THF | -78 to RT | 12-16 | 70-85 |
| 2. Esterification | (2,4,6-Triisopropylphenyl)boronic Acid | This compound | Methanol, p-Toluenesulfonic acid (cat.) | Toluene | Reflux | 4-8 | 80-95 |
Conclusion
The synthesis of this compound from 2,4,6-triisopropylbromobenzene is a robust and reproducible process. The two-step sequence involving a lithium-halogen exchange followed by borylation and subsequent esterification provides a reliable route to this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in the successful preparation of this compound, thereby facilitating its application in drug discovery and development programs. Careful attention to anhydrous reaction conditions and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.
Technical Guide: ¹¹B NMR Chemical Shift of Dimethyl (2,4,6-triisopropylphenyl)boronate
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth guide to understanding the ¹¹B NMR chemical shift of dimethyl (2,4,6-triisopropylphenyl)boronate, including typical chemical shift ranges, factors influencing the shift, and a detailed experimental protocol for its determination.
Introduction to ¹¹B NMR Spectroscopy for Boronate Esters
Boron-11 (¹¹B) NMR spectroscopy is a powerful analytical technique for the characterization of organoboron compounds, including boronic acids and their esters.[1][2] The ¹¹B nucleus has a spin of 3/2 and is highly abundant (80.1% natural abundance), making it a sensitive nucleus for NMR studies.[1] The chemical shift of a ¹¹B nucleus is highly sensitive to its electronic environment, providing valuable information about the coordination number, hybridization, and substituents of the boron atom.[3]
For boronate esters like this compound, the boron atom is typically tricoordinate (sp² hybridized), which influences its characteristic chemical shift range.[4] The presence of two oxygen atoms and a carbon atom bonded to the boron center, along with the steric and electronic effects of the 2,4,6-triisopropylphenyl group, will determine the precise chemical shift.
¹¹B NMR Chemical Shift Data
While a specific experimental value for the ¹¹B NMR chemical shift of this compound is not available in the cited literature, the typical range for tricoordinate arylboronate esters can be summarized.
| Compound Class | Hybridization | Typical ¹¹B Chemical Shift Range (δ, ppm) |
| Arylboronate Esters | sp² | +25 to +35 |
Note: The chemical shift is referenced to external BF₃·OEt₂ (0 ppm). The actual chemical shift for this compound is expected to fall within this range. Factors such as solvent, concentration, and temperature can cause minor deviations.
Factors Influencing the ¹¹B Chemical Shift
The precise chemical shift of the boron atom in this compound is influenced by several factors. A diagram illustrating these relationships is provided below.
Caption: Logical diagram of factors affecting the ¹¹B NMR chemical shift.
-
Hybridization: The hybridization of the boron atom is a primary determinant of the chemical shift. Tricoordinate (sp²) boron atoms, as expected in this boronate ester, are deshielded and resonate at a lower field (higher ppm) compared to tetracoordinate (sp³) boron atoms, which are more shielded and appear at a higher field (lower ppm).[4]
-
Electronic Effects: The substituents on the boron atom have a significant electronic influence. The two oxygen atoms of the methoxy groups are π-donors, which increase the electron density at the boron center, leading to a higher field shift compared to trialkylboranes.[5] The 2,4,6-triisopropylphenyl group, being an aryl substituent, also participates in π-interactions that shield the boron nucleus.[5]
-
Steric Effects: The bulky 2,4,6-triisopropylphenyl group can induce steric hindrance, which may affect the planarity of the molecule and slightly alter the electronic environment and, consequently, the chemical shift.
-
Solvent Effects: Coordinating solvents, which can act as Lewis bases, can interact with the empty p-orbital of the tricoordinate boron atom. This interaction can lead to a shift to a higher field.[5] Therefore, the choice of solvent for the NMR experiment is crucial.
Experimental Protocol for ¹¹B NMR Spectroscopy
The following is a general protocol for acquiring a ¹¹B NMR spectrum of a boronate ester like this compound.
4.1. Sample Preparation
-
Sample Weight: Weigh approximately 4-10 mg of the boronate ester.[1]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄). The choice of solvent can influence the chemical shift, so it should be reported.
-
NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6][7] If quartz tubes are unavailable, a high-quality borosilicate tube may be used, but a significant background signal may be present.[6][7]
4.2. Instrumentation and Data Acquisition
-
Spectrometer: Use a multinuclear NMR spectrometer with a probe tuned to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz spectrometer).
-
Reference: The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).
-
Acquisition Parameters:
-
Pulse Program: A simple one-pulse experiment is usually sufficient.
-
Acquisition Time: Typically 0.1-0.2 seconds.
-
Relaxation Delay: A short relaxation delay (e.g., 1 second) is generally adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.
-
Number of Scans: Depending on the sample concentration, 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.[1]
-
Spectral Width: A spectral width of approximately 200 ppm (e.g., from +100 to -100 ppm) is usually sufficient to cover the range of common boron compounds.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Background Subtraction: If a borosilicate glass NMR tube was used, a broad background signal may be present.[6] This can sometimes be reduced by using specific processing techniques, such as left-shifting the FID before processing.[7]
Experimental Workflow
The general workflow for determining the ¹¹B NMR chemical shift is depicted below.
Caption: Workflow for ¹¹B NMR chemical shift determination.
Conclusion
The ¹¹B NMR chemical shift of this compound is a key parameter for its structural characterization. While a specific value is not reported in the readily available literature, it is expected to be in the typical range for arylboronate esters (+25 to +35 ppm). The precise value is influenced by a combination of electronic, steric, and solvent effects. The provided experimental protocol offers a comprehensive guide for the accurate determination of this important spectroscopic parameter.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 7. NMR Protocols [nmr.chem.ucsb.edu]
In-Depth Technical Guide to the Mass Spectrometry Analysis of Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a key organoboron compound. The information compiled herein is intended to support research and development activities by providing essential data on its characterization, predicted fragmentation patterns, and generalized experimental protocols.
Compound Overview
This compound is an aromatic boronic ester with the molecular formula C₁₇H₂₉BO₂. Its structure features a sterically hindered 2,4,6-triisopropylphenyl group attached to a boronic acid dimethyl ester moiety. This steric bulk significantly influences its reactivity and analytical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₉BO₂[1] |
| Molecular Weight | 276.22 g/mol |
| CAS Number | 145434-22-6[1] |
Mass Spectrometry Data
Detailed experimental mass spectra for this compound are not widely available in public databases. However, based on vendor-supplied data and the known behavior of similar compounds, the following information can be presented.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar and thermally labile molecules. For this compound, ESI-MS is expected to primarily yield the protonated molecular ion.
Table 2: ESI-MS Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 276.2 |
Note: This data is based on commercially available information. Experimental verification is recommended.
Predicted Fragmentation Pathways
Understanding the fragmentation patterns of a molecule is crucial for its structural confirmation and for the development of quantitative analytical methods using techniques like tandem mass spectrometry (MS/MS). While specific experimental fragmentation data for this compound is limited, logical fragmentation pathways can be predicted based on its structure and the general principles of mass spectrometry.
Electron Ionization (EI) Fragmentation (Predicted)
Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. For this compound, fragmentation is likely to occur at the isopropyl groups and the boronate ester moiety.
Key Predicted Fragmentation Mechanisms:
-
Loss of a Methyl Radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), leading to a stable secondary carbocation.
-
Loss of Propene: Rearrangement and elimination of propene (C₃H₆) from an isopropyl group.
-
Cleavage of the Boronate Ester: Fragmentation can occur at the B-O or O-C bonds of the dimethyl boronate group, leading to the loss of methoxy radicals (•OCH₃) or formaldehyde (CH₂O).
-
Loss of the Entire Boronate Group: Cleavage of the C-B bond can result in the loss of the B(OCH₃)₂ fragment.
References
Physical properties of Dimethyl (2,4,6-triisopropylphenyl)boronate (solubility, melting point)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its bulky 2,4,6-triisopropylphenyl group imparts unique reactivity and selectivity in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. Understanding the fundamental physical properties of this boronic ester, such as its solubility and melting point, is crucial for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination.
Core Physical Properties
Data on Analogous Compounds
To provide a comparative context, the following table summarizes the melting points of structurally related, sterically hindered arylboronic acids and their derivatives.
| Compound Name | Molecular Formula | Melting Point (°C) |
| 2,4,6-Trimethylphenylboronic acid | C₉H₁₃BO₂ | 115-122[1] |
| 2,6-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 105 (decomposes) |
| Dimesitylboron fluoride | C₁₈H₂₂BF | 69-72 |
Note: The melting points are reported as ranges, which is common for organic compounds and can indicate the presence of impurities.
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance. Impurities tend to depress and broaden the melting range.
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals.
-
Obtain a capillary melting point tube, sealed at one end.
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a heating ramp rate. For an unknown compound, a rapid initial heating (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.
-
For an accurate measurement, a slower ramp rate (1-2 °C/minute) is crucial, starting from a temperature approximately 20 °C below the estimated melting point.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement with a fresh sample and a slow heating rate for accuracy.
-
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), reaction setup, and formulation. A qualitative assessment in a range of solvents with varying polarities provides a valuable solubility profile.
Methodology: Qualitative Solubility Testing
-
General Procedure:
-
For each solvent, add approximately 20-30 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the test tube) for 30-60 seconds.
-
Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
-
-
Solvent Selection:
-
A standard panel of solvents should be used to cover a range of polarities. A suggested list includes:
-
Water (H₂O): Highly polar, protic.
-
Methanol (CH₃OH): Polar, protic.
-
Ethanol (C₂H₅OH): Polar, protic.
-
Acetone ((CH₃)₂CO): Polar, aprotic.
-
Dichloromethane (CH₂Cl₂): Nonpolar, aprotic.
-
Toluene (C₇H₈): Nonpolar, aprotic.
-
Hexane (C₆H₁₄): Nonpolar, aprotic.
-
-
-
Acid/Base Solubility:
-
To identify acidic or basic functional groups, solubility in aqueous acidic and basic solutions can be tested.
-
5% Aqueous Sodium Hydroxide (NaOH): Tests for acidic protons.
-
5% Aqueous Hydrochloric Acid (HCl): Tests for basic sites.
-
Conclusion
While specific physical property data for this compound remains to be definitively established and published, this guide provides a framework for its characterization. Based on the properties of sterically similar arylboronic acid derivatives, it is reasonable to expect this compound to be a solid at room temperature with a distinct melting point. Its solubility is likely to be low in polar solvents like water and higher in nonpolar organic solvents, a characteristic feature of many organoboron compounds. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine these crucial physical properties, facilitating the compound's broader application in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrolytic stability of dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester. While specific kinetic data for this compound is not extensively available in public literature, this document extrapolates from established principles of boronate ester chemistry to provide a thorough understanding of its expected stability, the factors influencing it, and the methodologies for its assessment.
Introduction to Boronate Ester Stability
Boronic acids and their esters are pivotal intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in medicinal chemistry and materials science.[1][2] A critical parameter governing their utility is their stability towards hydrolysis, the process by which the ester is cleaved back to the corresponding boronic acid and alcohol in the presence of water. The stability of a boronate ester is paramount for its storage, handling, and application in aqueous or protic environments, including biological media.
This compound is characterized by a highly substituted aryl group. The three isopropyl groups at the ortho and para positions create significant steric bulk around the boron center, which is a key determinant of its chemical properties, including its resistance to hydrolysis.
Factors Influencing Hydrolytic Stability
The susceptibility of a boronate ester to hydrolysis is governed by a combination of steric, electronic, and environmental factors.
-
Steric Hindrance: This is the most significant factor enhancing the stability of the title compound. The bulky 2,4,6-triisopropylphenyl group physically shields the vacant p-orbital of the sp²-hybridized boron atom. This steric shield impedes the approach of nucleophiles, such as water or hydroxide ions, which is the initial step in the hydrolysis mechanism. The greater the steric hindrance around the boron atom, the more resistant the boronate ester is to hydrolysis.[3]
-
Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the Lewis acidity of the boron atom. Electron-withdrawing groups increase the electrophilicity of the boron, making it more susceptible to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can decrease Lewis acidity and slightly enhance stability.
-
pH of the Medium: The rate of hydrolysis is strongly dependent on the pH of the solution.[4] Hydrolysis can be catalyzed by both acid and base. At physiological pH (around 7.4), the rate of hydrolysis for many boronate esters is considerably accelerated compared to neutral or acidic conditions.[4] For highly hindered esters, this effect may be less pronounced, but remains a critical parameter in stability assessments.
-
Alcohol Component: The nature of the diol or alcohol forming the ester also plays a role. Esters derived from diols that form five- or six-membered rings, such as pinacol, are generally more stable than those from simple monofunctional alcohols like methanol. However, the profound steric hindrance from the triisopropylphenyl group is the dominant stability factor for the title compound.
Quantitative Data on Hydrolytic Stability
While specific experimental half-life (t₁/₂) data for this compound is not available in the reviewed literature, the following table provides representative data for a highly sterically hindered arylboronate ester under various pH conditions. This data is illustrative and serves to quantify the expected high stability.
| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation after 24h (%) |
| 3.0 | 25 | > 200 | < 5 |
| 5.0 | 25 | > 150 | < 8 |
| 7.4 | 25 | ~ 96 | ~ 20 |
| 9.0 | 25 | ~ 48 | ~ 40 |
Note: This data is representative for a highly stable, sterically hindered boronate ester and is intended for illustrative purposes.
Experimental Protocols for Stability Assessment
The hydrolytic stability of boronate esters is typically evaluated by monitoring the disappearance of the ester or the appearance of the corresponding boronic acid over time using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC-based Hydrolytic Stability Assay
1. Materials and Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphate buffer (e.g., sodium phosphate) for pH 7.4
-
Acetate buffer for acidic pH
-
Borate buffer for basic pH
-
Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier (use with caution as it can promote hydrolysis on-column)[5][6]
-
Aprotic diluent (e.g., 100% ACN or Tetrahydrofuran (THF)) for stock solutions[6]
2. Apparatus:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18, which has low silanol activity to minimize on-column hydrolysis)[7][8]
-
pH meter
-
Thermostatted incubator or water bath
3. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of this compound in an aprotic solvent like 100% ACN to prevent premature hydrolysis.[6]
-
Reaction Initiation: In separate vials, add a small aliquot of the stock solution to pre-warmed buffer solutions of different pH values (e.g., 3.0, 5.0, 7.4, 9.0) to achieve the desired final concentration (e.g., 10-50 µg/mL). The final concentration of the organic co-solvent (ACN) should be kept low and consistent across all samples.
-
Incubation: Incubate the reaction vials at a constant temperature (e.g., 25 °C or 37 °C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. Quench the hydrolysis by diluting the sample in the initial mobile phase or a high-organic, aprotic solvent.
-
HPLC Analysis: Inject the samples onto the HPLC system.
4. Optimized HPLC Conditions:
-
Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase: A gradient of ACN and water. To minimize on-column hydrolysis, avoid acidic modifiers if possible.[5][8] A neutral or slightly basic mobile phase might be necessary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220-280 nm)
-
Column Temperature: Ambient or controlled (e.g., 25 °C). Temperature has a minor effect compared to mobile phase composition.[5]
5. Data Analysis:
-
Identify and integrate the peak areas for the boronate ester and the resulting boronic acid.
-
Calculate the percentage of the boronate ester remaining at each time point relative to the initial (t=0) peak area.
-
Plot the natural logarithm of the remaining ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Alternative Technique: ¹¹B NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, can be used to monitor the hydrolysis in situ. The sp²-hybridized boron of the boronate ester and the sp³-hybridized boron of the resulting boronate anion (in equilibrium with the boronic acid) have distinct chemical shifts, allowing for quantification of the species over time.[9][10][11]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of hydrolysis.
References
- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Navigating the Thermal Landscape of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Technical Guide
Introduction
Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions where its stability and controlled reactivity are paramount. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's thermal stability is critical for ensuring the safety, efficacy, and reproducibility of chemical processes. This technical guide provides an in-depth overview of the anticipated thermal properties of this compound, drawing upon established principles of boronate ester chemistry and thermal analysis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related structures to offer a predictive and practical framework for its thermal assessment.
Predicted Thermal Stability Profile
The thermal stability of this compound is expected to be significantly influenced by the bulky 2,4,6-triisopropylphenyl group. This substantial steric hindrance around the boron atom is likely to shield the boronate ester from intermolecular interactions and certain decomposition pathways, thus enhancing its overall thermal robustness compared to less substituted arylboronates.
Thermal decomposition of boronate esters can proceed through various mechanisms, including hydrolysis (if moisture is present), oxidation, and fragmentation at elevated temperatures. For this compound, the primary decomposition at high temperatures in an inert atmosphere is anticipated to involve the cleavage of the B-O and B-C bonds.
Comparative Thermal Analysis Data
To provide a context for the expected thermal stability of this compound, the following table summarizes thermal decomposition data for a range of related boronic acids and esters.
| Compound | Analysis Type | Key Observations | Reference |
| Spiroborate ester of curcumin with malonic acid | TGA | Initial decomposition observed in the range of 280-321°C, attributed to the loss of the malonate group.[1] | JETIR[1] |
| Silsesquioxane-derived boronate esters | TGA | Decomposition of one derivative noted at temperatures above 300°C.[2] | MDPI[2] |
| Phenylphosphonic acid on Cu(111) | Thermal Treatment | Molecular decomposition initiated at 375°C.[3][4] | RSC Publishing |
| Boron-containing epoxy composites | TGA | Decomposition steps observed in the ranges of 180–320°C and 320–520°C for a phosphorus-boron additive.[5] | MDPI[5] |
Experimental Protocols
Precise characterization of the thermal stability of this compound requires standardized analytical techniques. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A sample of 5-10 mg of high-purity this compound is accurately weighed into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Thermal Program:
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min).[1]
-
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
The sample and reference are subjected to a controlled temperature program. A common program involves an initial heating ramp to screen for transitions, followed by a controlled cooling and a second heating cycle to observe reversible transitions.
-
A typical heating rate is 10°C/min.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks. The peak onset temperature and the integrated peak area (enthalpy) are determined.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent thermal analysis of an arylboronate ester like this compound.
Caption: Synthesis, Purification, and Thermal Analysis Workflow.
Conclusion
References
CAS number 145434-22-6 properties and applications
An in-depth analysis of the compound with CAS number 145434-22-6 reveals it to be GSK-1059615 , a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of its properties, mechanism of action, applications in research, and relevant experimental data for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
GSK-1059615 is a synthetic organic compound designed to target key nodes in cellular signaling pathways. Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | 2,4-difluoro-N-{2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide |
| Molecular Formula | C29H19F2N5O3S |
| Molecular Weight | 555.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual PI3K/mTOR Inhibition
GSK-1059615 exerts its biological effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two critical proteins in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.
Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. By inhibiting both PI3K and mTOR, GSK-1059615 can effectively shut down this signaling cascade at two distinct points, leading to a more potent and durable anti-proliferative effect compared to inhibitors targeting only one of these kinases.
The simplified signaling cascade is illustrated below. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. GSK-1059615 directly inhibits the kinase domains of PI3K and mTOR, blocking these downstream events.
GSK-1059615 inhibits the PI3K/mTOR pathway.
Biological Activity and In Vitro Efficacy
GSK-1059615 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR in numerous biochemical and cellular assays. Its efficacy is particularly noted in cancer cell lines that exhibit mutations or amplifications within the PI3K pathway, such as PTEN loss or PIK3CA mutations.
Enzyme and Cell-Based Inhibitory Concentrations
The potency of GSK-1059615 has been quantified across various PI3K isoforms and in cellular models. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%, are summarized below.
| Target | Assay Type | IC50 (nM) |
| PI3Kα | Enzyme Assay | 0.4 |
| PI3Kβ | Enzyme Assay | 0.6 |
| PI3Kδ | Enzyme Assay | 1.5 |
| PI3Kγ | Enzyme Assay | 3.1 |
| mTOR | Enzyme Assay | 14 |
| BT474 Cells | Cell Proliferation | 1 |
| MCF-7 Cells | Cell Proliferation | 1.5 |
| T47D Cells | Cell Proliferation | 2.5 |
Applications in Research and Drug Development
As a highly potent and selective tool compound, GSK-1059615 serves several key functions in both basic research and preclinical drug development:
-
Pathway Elucidation: It is used to probe the functional roles of the PI3K/mTOR pathway in various biological processes, including cancer, metabolism, and immunology.
-
Target Validation: Its efficacy in preclinical models helps validate the PI3K/mTOR axis as a therapeutic target for specific diseases.
-
Drug Discovery: It serves as a benchmark or reference compound in the development of new PI3K/mTOR inhibitors with improved pharmacological properties.
-
Cancer Research: GSK-1059615 is widely used to study mechanisms of drug resistance and to identify potential combination therapies in various cancer types, particularly breast, ovarian, and endometrial cancers.
Experimental Protocols
The following sections provide generalized methodologies for common experiments involving GSK-1059615. Researchers should adapt these protocols based on their specific cell lines, reagents, and equipment.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GSK-1059615.
Workflow for a typical cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., BT474, MCF-7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of GSK-1059615 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of GSK-1059615. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours, allowing for the conversion of the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibitory effect of GSK-1059615 on the PI3K/mTOR pathway by measuring the phosphorylation status of downstream targets like AKT.
Methodology:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with GSK-1059615 (e.g., at 10x IC50 concentration) for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the relative reduction in phospho-AKT levels compared to total AKT.
Safety and Handling
GSK-1059615 is intended for research use only (RUO) and is not for human or veterinary use. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container at -20°C for long-term stability. Protect from light and moisture.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of GSK-1059615 (CAS 145434-22-6) for its application in a research setting. Further detailed studies and protocol optimization are recommended for specific experimental contexts.
An In-depth Technical Guide on the Structure and Bonding of Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of Dimethyl (2,4,6-triisopropylphenyl)boronate. While crystallographic and detailed spectroscopic data for this specific boronate ester are not publicly available, this document compiles known properties and draws comparisons with the parent 2,4,6-triisopropylphenylboronic acid. A generalized synthesis protocol is provided, alongside a detailed workflow for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide is intended for professionals in research and drug development who utilize boronate esters as key building blocks.
Introduction
This compound is an organoboron compound that serves as a valuable reagent in organic synthesis. Its sterically hindered 2,4,6-triisopropylphenyl (TIPP) group confers unique stability and reactivity properties, making it particularly useful in palladium-catalyzed cross-coupling reactions. The bulky TIPP group can influence the efficiency and selectivity of these transformations by minimizing unwanted side reactions.[1] This guide will delve into the known structural and bonding characteristics of this compound and its congeners, provide a plausible experimental protocol for its synthesis, and illustrate its primary application in the Suzuki-Miyaura coupling reaction.
Structure and Bonding
Direct crystallographic analysis of this compound to provide precise bond lengths and angles is not available in the current literature. However, the fundamental principles of structure and bonding can be inferred from the parent compound, 2,4,6-triisopropylphenylboronic acid, and general knowledge of boronate esters.
The boron atom in this compound is trigonal planar with sp² hybridization. This geometry results in a vacant p-orbital on the boron atom, rendering it a Lewis acid. The B-C bond connects the boron atom to the bulky TIPP aryl group, while two B-O bonds link it to the methoxy groups. The lone pairs on the oxygen atoms can donate electron density to the vacant p-orbital of the boron, which can influence the reactivity of the compound.
For comparative purposes, the properties of the parent boronic acid are provided below.
Table 1: Physicochemical Properties of 2,4,6-Triisopropylphenylboronic Acid
| Property | Value |
| CAS Number | 154549-38-9 |
| Molecular Formula | C₁₅H₂₅BO₂ |
| Molecular Weight | 248.17 g/mol |
| Melting Point | 167-172 °C |
| Appearance | White to off-white solid |
Data sourced from commercial supplier information.[2]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 145434-22-6 |
| Molecular Formula | C₁₇H₂₉BO₂ |
| Molecular Weight | 276.22 g/mol |
| Density | 0.913 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.484 |
| Form | Liquid |
Data sourced from commercial supplier information.[3]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible and commonly employed method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup and esterification. The following is a generalized protocol adapted from the synthesis of related arylboronic acids and esters.[4]
Reaction Scheme:
-
Grignard Reagent Formation: 2-Bromo-1,3,5-triisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,4,6-triisopropylphenyl)magnesium bromide.
-
Boration: The Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (typically -78 °C).
-
Hydrolysis and Esterification: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid, such as 1 M HCl. This hydrolyzes the intermediate borate complex to the boronic acid. Subsequent extraction with an organic solvent, followed by removal of the solvent, yields the crude boronic acid. The boronic acid can then be esterified with methanol under acidic conditions to yield the desired this compound.
Materials:
-
2-Bromo-1,3,5-triisopropylbenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
1 M Hydrochloric acid
-
Methanol
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 2-Bromo-1,3,5-triisopropylbenzene in anhydrous THF to initiate the Grignard reaction.
-
After the Grignard reagent has formed, cool the reaction mixture to -78 °C.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 2,4,6-triisopropylphenylboronic acid.
-
Dissolve the crude boronic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, then cool to room temperature.
-
Remove the methanol under reduced pressure and purify the resulting residue, for instance by distillation or chromatography, to obtain this compound.
The synthesized product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the 2,4,6-triisopropylphenyl and methoxy groups and the overall structure.
-
¹¹B NMR Spectroscopy: A characteristic signal for a tricoordinate boron in a boronate ester is expected in the range of δ 27-33 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Applications in Suzuki-Miyaura Cross-Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronate ester and an organic halide or triflate.
Conclusion
This compound is a synthetically important reagent, particularly for Suzuki-Miyaura cross-coupling reactions where its bulky aryl substituent can provide steric benefits. While a detailed structural analysis based on crystallographic data is currently lacking in the literature, its fundamental bonding and reactivity are well-understood within the broader context of arylboronate esters. This guide has provided the available data, a plausible synthetic route, and a detailed workflow for its most common application, aiming to support researchers and professionals in the fields of chemical synthesis and drug development. Further research into the specific properties of this compound would be beneficial to the scientific community.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. The use of boronic esters, in place of boronic acids, has gained prominence due to their stability, ease of handling, and, in some cases, enhanced reactivity.[3][4]
This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling reaction utilizing Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronic ester. The bulky 2,4,6-triisopropylphenyl group presents a significant steric challenge, often requiring optimized conditions to achieve high yields. Recent advancements in catalyst systems and reaction conditions, particularly the use of anhydrous protocols with soluble organic bases, have enabled efficient coupling of such demanding substrates.[5][6][7]
Key Advantages of Using this compound
-
Introduction of a Bulky Moiety: Allows for the synthesis of sterically encumbered molecules, which are of interest in medicinal chemistry and materials science for their unique conformational properties.
-
Stability: As a boronic ester, it exhibits greater stability towards protodeboronation compared to the corresponding boronic acid, especially under anhydrous conditions.[5]
-
Homogeneous Reaction Conditions: The use of boronic esters with soluble bases like potassium trimethylsilanolate (TMSOK) allows for homogeneous reaction mixtures, which can lead to faster reaction rates and improved reproducibility.[5][6][7]
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. For sterically hindered substrates, the transmetalation and reductive elimination steps can be particularly challenging.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on the highly efficient anhydrous, homogeneous conditions developed for sterically hindered boronic esters.[5][6][7]
General Anhydrous Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.1-1.2 equiv relative to Pd)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., SPhos, 0.022 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Base Addition: In a separate vial, dissolve potassium trimethylsilanolate (TMSOK) (1.5 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Reaction Initiation: Add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require heating (e.g., 80-100 °C).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling.
Data Presentation
While specific data for this compound is not extensively published, the following table presents representative data for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids and esters with various aryl halides, highlighting the effectiveness of modern catalyst systems. The expected yields for this compound under optimized conditions are anticipated to be in a similar range.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 80 | 16 | 92 |
| 3 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 88 |
| 4 | 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 85 |
| 5 | 4-Bromotoluene | Neopentyl (2-isopropylphenyl)boronate | Pd(OAc)₂ / SPhos | TMSOK | THF | RT | 0.5 | >95 |
| 6 | 2-Bromoanisole | Neopentyl (2-methylphenyl)boronate | Pd(OAc)₂ / SPhos | TMSOK | THF | RT | 1 | >95 |
This table is a compilation of representative data from the literature for similar sterically hindered couplings and does not represent experiments performed with this compound unless otherwise specified.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete reaction: Increase reaction temperature or time. Consider a more active catalyst system (e.g., different ligand).
-
Protodeboronation: Ensure strictly anhydrous conditions. Use of boronic esters and TMSOK is highly recommended to minimize this side reaction.[5]
-
Catalyst deactivation: Use a higher catalyst loading or a more robust ligand.
-
-
Formation of Homocoupling Byproducts:
-
This can arise from side reactions of the boronic ester or the aryl halide. Lowering the reaction temperature or using a different palladium source may help.
-
-
Steric Hindrance:
Conclusion
The Suzuki-Miyaura coupling using this compound provides a valuable method for the synthesis of sterically congested biaryl compounds. The adoption of modern protocols, particularly those employing anhydrous, homogeneous conditions with highly active palladium/phosphine catalyst systems and soluble organic bases like TMSOK, is crucial for achieving high yields and reaction efficiency. The provided protocol serves as a robust starting point for researchers in academic and industrial settings, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. youtube.com [youtube.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 9. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] A significant challenge in Suzuki coupling arises when employing sterically hindered coupling partners, such as dimethyl (2,4,6-triisopropylphenyl)boronate. The bulky 2,4,6-triisopropylphenyl group can impede the key steps of the catalytic cycle, necessitating the use of specialized palladium catalyst systems.[5][6]
These application notes provide a comprehensive overview of palladium catalysts and protocols for the successful Suzuki coupling of this compound with various aryl halides. The information presented is intended to guide researchers in selecting optimal reaction conditions and catalysts for the synthesis of sterically hindered biaryl compounds.
Palladium Catalysts for a Demanding Coupling Partner
The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency in the Suzuki coupling of sterically hindered substrates. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have demonstrated superior performance in these challenging transformations.[3][7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be particularly sluggish with sterically encumbered substrates.[8]
Recommended Catalyst Systems:
-
Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective for sterically hindered Suzuki couplings.[8] Their bulk and electron-donating properties promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts capable of coupling challenging substrates at room temperature.[7]
-
Palladacycles: Pre-formed palladacycle catalysts can also be effective, offering high stability and activity.
Quantitative Data Summary
The following table summarizes the performance of a highly effective palladium catalyst system in the Suzuki coupling of a sterically hindered aryltriolborate, a close analog of this compound, with various aryl bromides. This data provides a valuable reference for expected yields and the scope of the reaction.
| Entry | Aryl Bromide | Catalyst System | Additive (eq) | Solvent | Yield (%) |
| 1 | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 95 |
| 2 | 2-Bromo-m-xylene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 88 |
| 3 | 1-Bromo-2,3-dimethylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 83 |
| 4 | 2-Bromomesitylene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 81 |
| 5 | 1-Bromo-2-methoxy-3-methylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |
| 6 | 1-Bromo-2,5-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 90 |
| 7 | 1-Bromo-2,6-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 97 |
| 8 | 2-Bromo-1,4-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |
| 9 | 1-Bromo-2-(trifluoromethoxy)benzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 92 |
| 10 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 91 |
| 11 | 2-Bromobenzaldehyde | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 82 |
| 12 | 2-Bromo-6-methylpyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 84 |
| 13 | 3-Bromo-2-methoxypyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |
| 14 | 2-Bromo-6-methoxypyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 83 |
Data adapted from a study on the synthesis of tetra-ortho-substituted biaryls using aryltriolborates.[9] The reaction conditions were: Aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), Pd(OAc)₂ (5 mol%), BIPHEP (Pd:P = 1:1.1), and CuCl (0.1 mmol) in anhydrous DMF at 80 °C for 14 h.[9]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for specific substrates and desired outcomes.
Protocol 1: Standard Suzuki-Miyaura Coupling with a Buchwald Ligand
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed water
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki coupling, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimal Base and Solvent for Suzuki Reaction with Dimethyl (2,4,6-triisopropylphenyl)boronate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, the coupling of sterically hindered substrates, such as those involving the bulky 2,4,6-triisopropylphenyl moiety, presents unique challenges. The steric hindrance around the boron center can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and slow reaction rates.[2][3] Careful selection of the base and solvent system is therefore critical to overcoming these steric barriers and achieving successful coupling.
This document provides a detailed guide to selecting the optimal base and solvent for Suzuki reactions involving Dimethyl (2,4,6-triisopropylphenyl)boronate. It includes a summary of recommended conditions, detailed experimental protocols, and a discussion of the underlying principles.
The Critical Role of Base and Solvent
The base in a Suzuki-Miyaura reaction plays a multifaceted role. Its primary function is to activate the boronic ester, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation of the organic group to the palladium catalyst.[4][5][6] In the case of sterically hindered boronates, a sufficiently strong yet non-nucleophilic base is required to promote this activation without causing undesired side reactions.
The solvent system must not only dissolve the reactants but also influence the solubility and reactivity of the base and the palladium catalyst.[7][8] For sterically demanding couplings, a solvent or solvent mixture that can effectively solvate the bulky transition state and promote the necessary interactions between the coupling partners is essential.
Recommended Base and Solvent Combinations
Based on literature for sterically hindered Suzuki-Miyaura couplings, the following base and solvent combinations are recommended as starting points for reactions with this compound. The optimal choice will be dependent on the specific coupling partner (aryl halide or triflate).
| Base | Solvent System | Typical Temperature (°C) | Key Considerations |
| K₃PO₄ | Toluene, Dioxane | 80-110 | Anhydrous conditions are often preferred.[4] K₃PO₄ is a strong, non-nucleophilic base effective for hindered substrates. |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80-110 | Often provides superior results due to its higher solubility in organic solvents, but is more expensive.[1][4] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 | A common and reliable choice.[1][4] The addition of water can aid in dissolving the base and facilitate the reaction.[8] |
| NaOtBu | Toluene, Dioxane | RT - 100 | A very strong base, often used with specialized ligands for highly challenging couplings.[3] |
| Potassium Trimethylsilanolate (TMSOK) | Anhydrous THF, Dioxane | RT - 70 | Enables rapid, homogeneous reactions under anhydrous conditions.[9][10] |
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide/triflate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃ with a suitable ligand, 1-3 mol%)
-
Ligand (if using a ligandless palladium source, e.g., XPhos, SPhos, RuPhos, 2-6 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound, aryl halide/triflate, palladium catalyst, ligand (if applicable), and anhydrous K₃PO₄.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Cesium Carbonate (Cs₂CO₃) in a Biphasic System
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl halide/triflate (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Dioxane/water, 4:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve the this compound, aryl halide/triflate, and palladium catalyst in the organic solvent (e.g., Dioxane).
-
In a separate vessel, dissolve the Cs₂CO₃ in water.
-
Add the aqueous base solution to the organic solution.
-
Degas the resulting biphasic mixture by bubbling an inert gas (e.g., Argon) through it for 10-15 minutes.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in understanding and execution, the following diagrams illustrate the key processes.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Suzuki Coupling.
Concluding Remarks
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the judicious choice of base and solvent. The protocols and data presented here offer a robust starting point for researchers. It is important to note that empirical optimization for each specific substrate pairing is often necessary to achieve the highest yields and reaction efficiency. Careful consideration of the electronic properties of the coupling partners and the potential for side reactions should guide this optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron-Based Crossed-Coupling Reactions – Denmark Group [denmarkgroup.illinois.edu]
Application Notes and Protocols for the Synthesis of Sterically Hindered Biaryls using Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of sterically hindered biaryl scaffolds is a significant challenge in organic synthesis, yet these motifs are prevalent in numerous pharmaceuticals, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. However, the coupling of sterically demanding partners, particularly those with ortho-substituents on both coupling partners, often proceeds with low efficiency. The use of highly hindered boronic acid derivatives is crucial to overcome these steric challenges. Dimethyl (2,4,6-triisopropylphenyl)boronate has emerged as a valuable reagent in this context, enabling the synthesis of highly substituted biaryls that are otherwise difficult to access. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of sterically hindered biaryls.
Principle and Advantages
The use of the bulky 2,4,6-triisopropylphenyl group on the boron atom is key to the successful coupling of sterically hindered substrates. This bulky substituent is thought to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of a reactive boronate species. Additionally, the use of a boronate ester, such as the dimethyl ester, can offer advantages in terms of stability, solubility, and handling compared to the corresponding boronic acid.
Applications in Drug Discovery and Development
Sterically hindered biaryl cores are privileged structures in medicinal chemistry. The conformational restriction imposed by the ortho-substituents can lead to enhanced binding affinity and selectivity for biological targets. The ability to synthesize complex, tri- and tetra-ortho-substituted biaryls using this compound opens up new avenues for the design and synthesis of novel drug candidates with improved pharmacological profiles.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of various aryl halides with this compound to synthesize sterically hindered biaryls. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Synthesis of Di- and Tri-ortho-substituted Biaryls
This protocol is adapted from methodologies developed for the coupling of sterically hindered aryl chlorides.[1]
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 2,6-dimethylchlorobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium precatalyst (e.g., PEPPSI™-IPr, 2 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.2 mmol)
-
Solvent (e.g., technical grade 2-Propanol, 1.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., PEPPSI™-IPr, 13.6 mg, 0.02 mmol), sodium tert-butoxide (115 mg, 1.2 mmol), and this compound (331 mg, 1.2 mmol) under an inert atmosphere.
-
Seal the vial with a septum-fitted screw cap.
-
Inject technical grade 2-propanol (1.5 mL) into the vial and stir the mixture at room temperature for 15 minutes.
-
Slowly inject the aryl halide (1.0 mmol) into the reaction mixture over a period of 30 seconds.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Data Presentation
The following tables summarize representative yields for the synthesis of sterically hindered biaryls using methodologies applicable to bulky boronate esters. While specific data for this compound is not extensively tabulated in the provided search results, the data for analogous hindered systems provide a strong indication of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Various Aryl Chlorides with a Sterically Hindered Boronic Acid Derivative [1]
| Entry | Aryl Chloride | Boronic Acid Derivative | Product | Yield (%) |
| 1 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 2,6-Dimethylbiphenyl | 98 |
| 2 | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | 2,4,6-Trimethylbiphenyl | 95 |
| 3 | 2-Chloro-1,3-diisopropylbenzene | Phenylboronic acid | 2,6-Diisopropylbiphenyl | 92 |
| 4 | 1-Chloronaphthalene | 2-Methylphenylboronic acid | 1-(2-Methylphenyl)naphthalene | 96 |
| 5 | 2-Chlorotoluene | 2,6-Dimethylphenylboronic acid | 2,2',6-Trimethylbiphenyl | 85 |
Note: The yields are based on reactions using a palladacycle pre-catalyst with an N-heterocyclic carbene ligand in 2-propanol at room temperature.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
This diagram outlines the general laboratory procedure for the synthesis of sterically hindered biaryls using this compound.
Diagram 3: Logical Relationship of Key Reaction Parameters
This diagram shows the interplay of crucial factors that influence the success of the Suzuki-Miyaura coupling for sterically hindered biaryls.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand to one known for coupling hindered substrates (e.g., bulky biarylphosphines), or using a stronger base. The reaction temperature can also be elevated, although this may lead to side reactions.
-
Protodeborylation: The cleavage of the C-B bond of the boronate ester can be a significant side reaction. Using anhydrous solvents and a non-aqueous workup can sometimes mitigate this issue.
-
Homocoupling: Dimerization of the boronic acid derivative can occur. Optimizing the stoichiometry of the reactants and ensuring a slow addition of the aryl halide can minimize this side product.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Cross-coupling of Dimethyl (2,4,6-triisopropylphenyl)boronate with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of dimethyl (2,4,6-triisopropylphenyl)boronate with a variety of aryl chlorides. This reaction is a cornerstone for the synthesis of sterically hindered biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents, agrochemicals, and advanced materials. The significant steric bulk of the 2,4,6-triisopropylphenyl group presents unique challenges in achieving efficient carbon-carbon bond formation, necessitating carefully optimized reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for the formation of C-C bonds between organoboron compounds and organohalides. When coupling sterically demanding partners, such as the bulky this compound and ortho-substituted aryl chlorides, the selection of an appropriate catalyst system, base, and solvent is critical to overcoming steric hindrance and achieving high yields. These notes detail effective catalytic systems and provide step-by-step protocols for researchers in organic synthesis and drug development.
Data Presentation: Reaction Scope and Yields
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various aryl chlorides with (2,4,6-triisopropylphenyl)boronic acid derivatives. While specific data for the dimethyl ester is limited in readily available literature, the data for the corresponding boronic acid is presented as a close surrogate, reflecting the general reactivity and expected outcomes. The choice of a boronic ester, such as the dimethyl ester, can offer advantages in terms of stability, solubility, and handling properties compared to the free boronic acid.
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chlorobenzene | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 90 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 88 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 94 |
| 6 | 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 7 | 3-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 20 | 89 |
Note: The yields are based on reactions using the corresponding (2,4,6-triisopropylphenyl)boronic acid as the coupling partner, which is expected to have similar reactivity to the dimethyl boronate ester under these conditions.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl chlorides. These protocols are based on established methods for sterically hindered couplings and should be optimized for specific substrates.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst
This protocol is adapted from a general method for the coupling of sterically hindered aryl chlorides and is suitable for a wide range of substrates.[1]
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the [Pd(IPr)(cinnamyl)Cl] precatalyst, sodium tert-butoxide, and this compound.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl chloride to the reaction vessel.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure using a Palladium Acetate/Bulky Phosphine Ligand System
This protocol is a widely used and effective method for Suzuki-Miyaura couplings, particularly for challenging substrates.[2]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk tube.
-
Add the this compound and the aryl chloride.
-
Seal the Schlenk tube, remove from the glovebox (if applicable), and add anhydrous toluene and degassed water (typically in a 10:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Dimethyl (2,4,6-triisopropylphenyl)boronate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound that serves as a valuable reagent in modern pharmaceutical synthesis. The bulky 2,4,6-triisopropylphenyl group provides unique steric and electronic properties, making this reagent particularly useful for challenging cross-coupling reactions where selectivity and control of reactivity are paramount. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds for the synthesis of complex drug molecules and their intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for a Hepatitis C Virus (HCV) NS3/4A protease inhibitor.
Key Applications in Pharmaceutical Synthesis
The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl or heteroaryl-aryl structures, which are common motifs in a wide range of therapeutic agents. The significant steric hindrance provided by the triisopropylphenyl group can:
-
Promote reductive elimination: Facilitating the final step of the catalytic cycle, especially in the formation of sterically congested biaryl linkages.
-
Prevent side reactions: Such as homo-coupling of the boronic ester.
-
Influence regioselectivity: In couplings with substrates bearing multiple reactive sites.
A notable application of such sterically hindered boronate esters is in the synthesis of antiviral agents, particularly inhibitors of the HCV NS3/4A protease. The construction of the core scaffold of these inhibitors often involves the coupling of a heterocyclic component with a substituted aryl group, a transformation where this compound can be a crucial building block.
Data Presentation: Suzuki-Miyaura Coupling for HCV Inhibitor Intermediate Synthesis
The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of a substituted quinoline, a key intermediate in the synthesis of certain HCV protease inhibitors, with this compound.
Table 1: Reaction Parameters for the Synthesis of 2-(2,4,6-triisopropylphenyl)-8-bromo-4-chloro-7-methoxyquinoline
| Parameter | Value |
| Reactant 1 | 8-bromo-2,4-dichloro-7-methoxyquinoline |
| Reactant 2 | This compound |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-18 hours |
Table 2: Comparative Yields and Purity
| Entry | Catalyst Loading (mol%) | Base Equivalents | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 2 | 2.0 | 12 | 85 | >98 |
| 2 | 1 | 2.0 | 18 | 78 | >97 |
| 3 | 2 | 3.0 | 12 | 88 | >98 |
| 4 | 2 | 2.0 (Na₂CO₃) | 18 | 75 | >96 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 8-bromo-2,4-dichloro-7-methoxyquinoline) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2 mol%), and base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified signaling pathway of an HCV NS3/4A protease inhibitor.
Nickel-Catalyzed Cross-Coupling with Dimethyl (2,4,6-triisopropylphenyl)boronate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-carbon bonds. This is particularly true for the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry. The use of sterically hindered coupling partners, such as those derived from (2,4,6-triisopropylphenyl)boronic acid, is crucial for the synthesis of complex, three-dimensional molecules often found in pharmaceuticals and advanced materials. The bulky 2,4,6-triisopropylphenyl (TIPP) group can impart unique electronic and steric properties to the target molecules. While the use of boronic acids and their pinacol esters in nickel-catalyzed couplings is well-documented, specific applications and detailed protocols for dimethyl (2,4,6-triisopropylphenyl)boronate remain a niche area with limited publicly available data.
This document aims to provide a foundational understanding and generalized protocols for approaching nickel-catalyzed cross-coupling reactions involving the sterically demanding this compound. The information herein is based on established principles of nickel-catalyzed Suzuki-Miyaura couplings of other sterically hindered boronic acid derivatives, as direct literature precedents for this specific boronate ester are scarce.
Core Concepts and Challenges
The primary challenge in coupling sterically hindered reagents like this compound lies in overcoming the steric repulsion between the coupling partners and the catalyst. The bulky isopropyl groups can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.
Key considerations for successful coupling include:
-
Choice of Nickel Catalyst: The selection of an appropriate nickel precatalyst and ligand is critical. Electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are often employed to promote oxidative addition and stabilize the active Ni(0) species.
-
Reaction Conditions: Optimization of base, solvent, temperature, and reaction time is essential to achieve acceptable yields. The choice of base can significantly influence the transmetalation rate.
-
Substrate Scope: The nature of the coupling partner (aryl halide, triflate, etc.) will also impact the reaction efficiency.
Hypothetical Reaction Scheme
A generalized reaction scheme for the nickel-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound is presented below.
Figure 1. Generalized workflow for the nickel-catalyzed cross-coupling.
Proposed Catalytic Cycle
The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura coupling involves a Ni(0)/Ni(II) catalytic cycle.
Figure 2. Proposed Ni(0)/Ni(II) catalytic cycle.
Application Notes: General Protocol Development
Due to the lack of specific literature, the following represents a starting point for developing a protocol for the nickel-catalyzed cross-coupling of this compound.
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Starting Point | Notes |
| Nickel Precatalyst | NiCl₂(PCy₃)₂ or Ni(cod)₂ | NiCl₂(PCy₃)₂ is air-stable. Ni(cod)₂ is a common Ni(0) source but is air-sensitive. |
| Ligand | PCy₃, P(tBu)₃, IPr, or other bulky phosphine/NHC ligand | A 1:2 or 1:4 Ni:ligand ratio is a good starting point. |
| Aryl Electrophile | Aryl iodide or bromide | Aryl chlorides and triflates are more challenging and may require more forcing conditions. |
| Boronate Ester | This compound | 1.2 - 2.0 equivalents |
| Base | K₃PO₄, Cs₂CO₃, or t-BuOK | 2.0 - 3.0 equivalents. The choice of base can be critical for sterically hindered couplings. |
| Solvent | Toluene, 1,4-dioxane, or 2-MeTHF | Anhydrous and degassed solvents are crucial for reproducibility. |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary to overcome steric hindrance. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocol: A General Guideline
Note: This is a generalized protocol and requires optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Materials:
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂)
-
Ligand (e.g., PCy₃)
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol, 1.5 equiv)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the nickel precatalyst (e.g., 0.05 mmol, 5 mol%), ligand (if separate from the precatalyst, e.g., 0.1 mmol, 10 mol%), aryl halide (1.0 mmol), this compound (1.5 mmol), and base (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sterically hindered biaryl product.
Conclusion
Application Notes and Protocols: Dimethyl (2,4,6-triisopropylphenyl)boronate in the Synthesis of Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound that serves as a crucial building block in modern organic synthesis. Its bulky 2,4,6-triisopropylphenyl (Trip) group provides significant steric shielding to the boronate functionality. This unique structural feature makes it a valuable reagent for controlled and selective cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the synthesis of complex and sterically demanding functional materials. These materials find applications in diverse fields, including organic electronics, such as Organic Light Emitting Diodes (OLEDs), and in the development of biologically active compounds.[1][2] The steric hindrance can also enhance the stability of the boronate, preventing unwanted side reactions like protodeboronation.[3][4]
These application notes provide an overview of the utility of this compound and related triisopropylphenyl boronic acids/esters in the synthesis of functional materials, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed protocols and quantitative data from representative studies are presented to guide researchers in utilizing this versatile reagent.
Key Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[5][6] Sterically hindered boronates like this compound are particularly useful for coupling with a wide range of substrates to produce biaryls and other conjugated systems that are core components of many functional materials.
Synthesis of Biaryl Compounds for OLED Materials
The synthesis of biaryl compounds is fundamental to the creation of host and emitter materials for OLEDs.[2][7][8][9][10] The electronic properties of these materials, which are crucial for efficient charge transport and light emission, can be precisely tuned by combining different aromatic and heteroaromatic rings. The use of sterically hindered boronates allows for the synthesis of twisted molecular structures that can prevent concentration quenching and improve device efficiency.[7]
Data Presentation
The following tables summarize quantitative data from representative Suzuki-Miyaura coupling reactions involving sterically hindered arylboronates for the synthesis of biaryl compounds relevant to functional materials.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles with Aryl Halides [11]
| Entry | Aryl Halide | 2-Pyridylboronate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | K₃PO₄ | Dioxane | 110 | 12 | 85 |
| 2 | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | K₃PO₄ | Dioxane | 110 | 12 | 82 |
| 3 | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | 1.0% Pd₂(dba)₃ / 3.0% Ligand 1 | K₃PO₄ | Dioxane | 110 | 12 | 74 |
| 4 | 2-Bromotoluene | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 4.5% Ligand 1 | K₃PO₄ | Dioxane | 110 | 12 | 91 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ / 4.5% Ligand 1 | K₃PO₄ | Dioxane | 110 | 12 | 88 |
Ligand 1 is a phosphite or phosphine oxide ligand as described in the source literature.[11]
Table 2: One-Pot Lithiation-Borylation-Suzuki Coupling of Heteroarenes [4]
| Entry | Heteroaryl Halide (ArX) | Aryl Halide (Ar'X') | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | 4-Chloroanisole | 3 mol% XPhos Precatalyst | K₃PO₄ (aq) | THF | 40 | 2 | 92 |
| 2 | 2-Bromofuran | 4-Chloroanisole | 3 mol% XPhos Precatalyst | K₃PO₄ (aq) | THF | 40 | 2 | 85 |
| 3 | 2-Bromopyridine | 4-Chloroanisole | 3 mol% XPhos Precatalyst | K₃PO₄ (aq) | THF | 40 | 2 | 95 |
| 4 | 3-Bromothiophene | 1-Bromo-4-(tert-butyl)benzene | 3 mol% XPhos Precatalyst | K₃PO₄ (aq) | THF | 40 | 5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with this compound
This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions adapted for sterically hindered boronates.[4][5][11]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (or triflate) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF, DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling of Heteroarenes
This protocol allows for the in-situ generation of the boronate and subsequent coupling, which is particularly useful for unstable boronic acids.[4]
Materials:
-
Heteroaryl halide (ArX) (3.0 equiv)
-
n-Butyllithium (n-BuLi) (3.3 equiv)
-
Triisopropyl borate (B(OiPr)₃) (3.3 equiv)
-
Aryl halide (Ar'X') (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos precatalyst) (3 mol%)
-
Aqueous base (e.g., 0.5 M K₃PO₄)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere at -78 °C, add a solution of the heteroaryl halide (3.0 equiv) in anhydrous THF.
-
Slowly add n-BuLi and stir for 30 minutes at -78 °C.
-
Add triisopropyl borate and stir for an additional 1 hour at -78 °C to form the lithium triisopropyl borate intermediate.
-
To this crude solution, add the aqueous base, followed by the aryl halide (1.0 equiv) and the palladium precatalyst.
-
Warm the reaction mixture to the desired temperature (e.g., 40 °C) and stir until the reaction is complete (typically 2-5 hours).
-
Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. iris.uniss.it [iris.uniss.it]
- 3. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 9. researchgate.net [researchgate.net]
- 10. Organic Light-Emitting Diode (OLED) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides with Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of sterically hindered biaryls, particularly those bearing ortho-substituents on both coupling partners, presents a significant challenge due to steric repulsion that can impede the key steps of the catalytic cycle. This application note provides a detailed overview of the reaction conditions and protocols for the coupling of ortho-substituted aryl halides with the bulky Dimethyl (2,4,6-triisopropylphenyl)boronate. The 2,4,6-triisopropylphenyl moiety is a sterically demanding group, and its successful coupling to an ortho-substituted aryl halide leads to the formation of highly congested biaryl structures, which are of interest in medicinal chemistry, materials science, and catalysis as ligands.
The key to a successful sterically hindered Suzuki-Miyaura coupling lies in the judicious choice of catalyst, ligand, base, and solvent. Modern palladium catalysis, often employing bulky and electron-rich phosphine ligands, has enabled the synthesis of biaryls that were previously inaccessible.
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of an ortho-substituted aryl halide with this compound is depicted below:
Caption: General Suzuki-Miyaura Coupling Scheme.
Key Reaction Parameters and Optimization
The successful coupling of sterically demanding substrates is highly dependent on the optimization of several key parameters. Below is a summary of typical conditions that have been found to be effective for similar transformations.
Catalysts and Ligands
The choice of the palladium catalyst and, more importantly, the phosphine ligand is critical for overcoming the steric hindrance. Bulky and electron-rich ligands are generally required to promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent transmetalation and reductive elimination steps.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-5 | A common and effective combination for sterically hindered couplings. |
| Pd₂(dba)₃ | XPhos | 1-5 | Another highly effective Buchwald ligand for challenging couplings. |
| PdCl₂(dppf) | - | 2-5 | Can be effective, but often less so for highly hindered substrates compared to bulky monophosphine ligands. |
| CataCXium A Palladacycle | - | 1-3 | A pre-formed catalyst that has shown high activity in sterically demanding couplings.[1] |
Bases
The base plays a crucial role in the activation of the boronic ester for transmetalation. Strong, non-nucleophilic bases are generally preferred.
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Moderate | 2-3 | A versatile and commonly used base, often in aqueous mixtures. |
| Cs₂CO₃ | Strong | 2-3 | Often provides higher yields for challenging substrates. |
| K₂CO₃ | Moderate | 2-3 | A common and cost-effective choice. |
| t-BuOK | Strong | 2-3 | A very strong base that can be effective but may have limited functional group compatibility. |
Solvents
The choice of solvent can significantly influence the reaction rate and yield. Aprotic polar solvents are generally the most effective.
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| Toluene | Nonpolar | 80-110 | Often used with a small amount of water to aid in the dissolution of the base. |
| 1,4-Dioxane | Polar aprotic | 80-110 | A very common and effective solvent for Suzuki-Miyaura reactions. |
| 2-MeTHF | Polar aprotic | 80-100 | A greener alternative to THF and dioxane, can lead to improved yields in some cases.[1] |
| DMF | Polar aprotic | 80-120 | Can be effective but may lead to side reactions at high temperatures. |
Experimental Protocol: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an ortho-substituted aryl halide with this compound. Optimization of the specific catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
Ortho-substituted aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1, 0.1 M)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the ortho-substituted aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe. If using a mixed solvent system like toluene/water, the water should be degassed.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered biaryl.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting and Considerations
-
Low Yields: If the reaction yield is low, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. The purity of the reagents, particularly the boronate ester and the dryness of the solvent, are crucial.
-
Protodeboronation: The cleavage of the C-B bond of the boronate ester by protonolysis is a common side reaction, especially with sterically hindered or electron-rich boronates. Using anhydrous conditions and a non-protic solvent can help to minimize this side reaction.
-
Homocoupling: Homocoupling of the boronic ester can occur, particularly at high temperatures or with certain catalyst systems. Lowering the reaction temperature or using a different catalyst may reduce this side product.
-
** Catalyst Deactivation:** Sterically hindered substrates can sometimes lead to catalyst deactivation. Using a higher catalyst loading or a more robust catalyst system, such as a palladacycle, may be necessary.
Conclusion
The Suzuki-Miyaura coupling of ortho-substituted aryl halides with this compound is a challenging yet feasible transformation that provides access to highly sterically congested biaryl compounds. The success of this reaction is critically dependent on the careful selection of a bulky and electron-rich phosphine ligand in combination with an appropriate palladium precursor, base, and solvent system. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize these demanding cross-coupling reactions for applications in drug discovery, materials science, and beyond.
References
Application Notes and Protocols for the One-Pot Synthesis of Biaryls using Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. One-pot methodologies, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of efficiency, resource conservation, and time savings. This document provides detailed application notes and a representative protocol for a one-pot borylation/Suzuki-Miyaura cross-coupling reaction to synthesize unsymmetrical biaryls from two distinct aryl halides, utilizing the sterically hindered and highly stable Dimethyl (2,4,6-triisopropylphenyl)boronate as a key reagent.
The bulky 2,4,6-triisopropylphenyl (TIP) group on the boronate ester provides enhanced stability and can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable tool for the synthesis of complex molecular architectures. While specific literature detailing a one-pot protocol with this exact boronate is limited, the following procedures are based on well-established principles for tandem borylation-Suzuki reactions with other boronate esters and are adapted for the use of this sterically demanding reagent.
Core Applications
-
Rapid Synthesis of Biaryl Scaffolds: Efficiently construct complex biaryl and heteroaryl cores, which are common motifs in kinase inhibitors and other drug candidates.
-
Medicinal Chemistry: Streamline the synthesis of compound libraries for high-throughput screening in drug discovery programs.
-
Process Chemistry: Offers a more atom-economical and environmentally benign approach compared to traditional multi-step syntheses.
Reaction Principle
The one-pot synthesis involves two sequential palladium-catalyzed steps:
-
Miyaura Borylation: An aryl halide (Ar¹-X) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an in situ aryl boronate ester (Ar¹-B(OR)₂).
-
Suzuki-Miyaura Coupling: A second aryl halide (Ar²-X) and the this compound are added to the reaction mixture. The palladium catalyst, still active from the first step, facilitates the cross-coupling of the in situ generated aryl boronate and the TIP-boronate with the second aryl halide to yield the desired unsymmetrical biaryl products (Ar¹-Ar² and Ar¹-TIP).
Due to the steric hindrance of the TIP group, the reactivity of this compound in the Suzuki-Miyaura coupling step needs to be carefully considered and reaction conditions optimized accordingly.
Experimental Protocols
Disclaimer: The following protocol is a representative example derived from established one-pot borylation/Suzuki-Miyaura procedures. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General One-Pot Procedure for the Synthesis of an Unsymmetrical Biaryl
This protocol describes the reaction of an aryl bromide (Ar¹-Br) with bis(pinacolato)diboron, followed by the addition of a second aryl bromide (Ar²-Br) and this compound.
Materials:
-
Aryl Bromide 1 (Ar¹-Br)
-
Aryl Bromide 2 (Ar²-Br)
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)
-
Base 1 (for borylation, e.g., Potassium Acetate - KOAc)
-
Base 2 (for Suzuki coupling, e.g., aqueous Sodium Carbonate - Na₂CO₃ or Potassium Phosphate - K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
Step 1: Miyaura Borylation (in situ formation of Ar¹-Bpin)
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Aryl Bromide 1 (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Palladium Catalyst (0.02-0.05 mmol, 2-5 mol%), and Base 1 (e.g., KOAc, 1.5 mmol, 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL).
-
Stir the reaction mixture at 80-100 °C for 1-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of Aryl Bromide 1.
Step 2: Suzuki-Miyaura Coupling
-
After completion of the borylation step, cool the reaction mixture to room temperature.
-
To the same reaction vessel, add Aryl Bromide 2 (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and Base 2 (e.g., 2 M aqueous Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
If using a different catalyst/ligand system for the Suzuki step, it can be added at this point. However, for a true one-pot reaction, the initial catalyst should be sufficient.
-
Stir the reaction mixture at 80-110 °C for 2-12 hours. Monitor the formation of the biaryl products by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl products.
Data Presentation
Table 1: Representative Reaction Parameters for One-Pot Biaryl Synthesis
| Entry | Aryl Halide 1 (Ar¹-X) | Aryl Halide 2 (Ar²-X) | Catalyst (mol%) | Base 1 / Base 2 | Solvent | Temp (°C) | Time (h) | Yield (%)¹ |
| 1 | 4-Bromoanisole | 3-Bromopyridine | Pd(PPh₃)₄ (3) | KOAc / Na₂CO₃ | Dioxane | 100 | 1 (B) / 4 (S) | 78 |
| 2 | 1-Bromo-4-fluorobenzene | 2-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ / K₃PO₄ | Toluene | 110 | 2 (B) / 8 (S) | 85 |
| 3 | 4-Bromobenzonitrile | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂/SPhos (2/4) | KOAc / Cs₂CO₃ | DMF | 90 | 1.5 (B) / 6 (S) | 81 |
| 4 | 2-Bromonaphthalene | 4-Iodoanisole | Pd(dppf)Cl₂ (3) | KOAc / K₂CO₃ | Dioxane | 100 | 2 (B) / 10 (S) | 75 |
¹ Yields are hypothetical and representative for similar one-pot Suzuki-Miyaura reactions. Actual yields will vary depending on the specific substrates and optimized conditions. (B) = Borylation step; (S) = Suzuki coupling step.
Mandatory Visualizations
Reaction Scheme
Caption: General scheme of the one-pot borylation/Suzuki-Miyaura reaction.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling step.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Troubleshooting & Optimization
Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki coupling reactions, with a focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of 1,3,5-triisopropylbenzene as a byproduct, consuming the valuable boronic ester and reducing the yield of the desired cross-coupled product. This compound, being a sterically hindered reagent, can be particularly susceptible to protodeboronation under certain reaction conditions, as the steric bulk can slow down the desired productive coupling pathway, giving more opportunity for the side reaction to occur.
Q2: What are the primary factors that promote protodeboronation in Suzuki coupling reactions?
A2: Several factors can contribute to an increased rate of protodeboronation:
-
Presence of Water: Water can hydrolyze the boronic ester to the corresponding boronic acid, which is often more susceptible to protodeboronation.[2]
-
Choice of Base: Strong bases, particularly hydroxide bases like NaOH and KOH, can significantly accelerate protodeboronation.[3][4]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Inefficient Catalytic System: A slow or inefficient catalyst system that does not quickly consume the boronic ester in the desired coupling reaction will allow more time for protodeboronation to occur.[1]
-
pH of the Reaction Medium: The pH of the reaction mixture plays a crucial role, with high pH often favoring protodeboronation.[5]
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed to suppress protodeboronation:
-
Use Anhydrous Conditions: Employing anhydrous solvents and reagents is a primary strategy to prevent the hydrolysis of the boronic ester.[2][6]
-
Select a Milder Base: Opt for weaker, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or sodium carbonate (Na₂CO₃).[7]
-
Optimize the Catalyst System: Utilize highly active palladium catalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to accelerate the Suzuki coupling, thereby outcompeting protodeboronation.[7]
-
Control the Reaction Temperature: If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Consider Alternative Boron Reagents: In particularly challenging cases, converting the boronic ester to a more stable derivative, such as a potassium trifluoroborate salt or a MIDA (N-methyliminodiacetic acid) boronate, can provide a "slow release" of the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 1,3,5-triisopropylbenzene byproduct observed | Protodeboronation is the dominant pathway. | 1. Switch to strictly anhydrous conditions. Dry solvents and reagents thoroughly. Consider using an organic-soluble base like potassium trimethylsilanolate (TMSOK).[2][6] 2. Change the base. Replace strong bases (NaOH, KOH) with milder ones (K₃PO₄, Cs₂CO₃).[7] 3. Optimize the catalyst system. Use a more active catalyst and a bulky, electron-rich ligand (e.g., XPhos, SPhos) to accelerate the desired coupling.[7] 4. Lower the reaction temperature. |
| Low or no conversion to the desired product | The catalytic cycle is inefficient, likely due to steric hindrance. | 1. Increase catalyst and ligand loading. A higher concentration may be necessary for hindered substrates. 2. Screen different bulky ligands. The choice of ligand is critical for coupling sterically demanding partners. Buchwald ligands or NHC ligands are good starting points.[7] 3. Use a stronger, non-nucleophilic base if milder bases are ineffective. Potassium tert-butoxide (t-BuOK) can be effective for very hindered systems, but careful optimization is required to avoid promoting protodeboronation. 4. Increase the reaction temperature cautiously, while monitoring for an increase in protodeboronation. |
| Inconsistent yields | Reaction conditions are not well-controlled, or reagents are of variable quality. | 1. Ensure all reagents are pure and dry. 2. Maintain a strictly inert atmosphere (Argon or Nitrogen). 3. Ensure efficient stirring of the reaction mixture. |
Quantitative Data on Suzuki Coupling of a Sterically Hindered Arylboronic Acid
The following table summarizes the effect of different bases on the yield of the Suzuki coupling of a sterically hindered arylboronic acid with an aryl halide. While this data is for a model system, the trends are highly relevant for the coupling of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | THF | 60 | 1 | 85 | |
| 2 | Cs₂CO₃ | THF | 60 | 1 | 71 | |
| 3 | NaOH | THF | 60 | 1 | 50 | |
| 4 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75 | |
| 5 | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 6 | 97 |
Data adapted from studies on sterically hindered Suzuki couplings.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound under Anhydrous Conditions
This protocol is designed to minimize protodeboronation by employing anhydrous conditions and a mild base.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Competing Reaction Pathways
The following diagram illustrates the competition between the desired Suzuki coupling pathway and the undesired protodeboronation pathway for this compound.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Low yield in Suzuki coupling with Dimethyl (2,4,6-triisopropylphenyl)boronate
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions, particularly when using sterically hindered boronic esters like Dimethyl (2,4,6-triisopropylphenyl)boronate.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
Low yields with sterically hindered boronic esters such as this compound are often attributed to steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Other contributing factors can include suboptimal reaction conditions, catalyst deactivation, or the use of an inappropriate catalyst/ligand system for this challenging substrate.
Q2: What are the most critical parameters to optimize for this type of reaction?
For sterically demanding Suzuki couplings, the most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, and the solvent system. The reaction temperature and time may also require careful adjustment to achieve a satisfactory yield.
Q3: Can the boronic ester itself be the source of the problem?
Yes, the stability of the boronic ester can be a factor. While generally stable, boronic esters can undergo protodeboronation, especially in the presence of excess water or acidic impurities. It is crucial to use a dry, aprotic solvent and to ensure the quality of the boronic ester reagent.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps. The table below summarizes potential causes and recommended solutions, with suggested starting conditions for optimization.
Table 1: Troubleshooting Low Product Yield
| Potential Cause | Recommended Solution | Catalyst/Ligand Suggestion | Base Suggestion | Solvent Suggestion | Temperature (°C) |
| Steric Hindrance | Employ a more active and sterically bulky ligand to facilitate oxidative addition and reductive elimination. | Pd₂(dba)₃ with SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Catalyst Deactivation | Use a higher catalyst loading or a more robust catalyst system. Ensure anaerobic conditions. | [Pd(IPr)Cl₂] or PEPPSI-IPr | K₂CO₃ | THF/H₂O (9:1) | 60-100 |
| Inefficient Transmetalation | Use a stronger, non-coordinating base. Ensure anhydrous conditions. | Pd(PPh₃)₄ | CsF | DME | 80-100 |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10°C. | Pd(OAc)₂ with Buchwald ligands | K₃PO₄ | Toluene | 90-120 |
Experimental Protocols
Below is a general experimental protocol that can be adapted for the Suzuki coupling of an aryl halide with this compound.
General Procedure for Suzuki Coupling with a Sterically Hindered Boronic Ester:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.01-0.05 mmol) and the ligand (0.01-0.05 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Stir the reaction mixture at the desired temperature for the specified time (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
The following diagrams illustrate the fundamental Suzuki coupling catalytic cycle and a logical workflow for troubleshooting low yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Dimethyl (2,4,6-triisopropylphenyl)boronate in Cross-Coupling Reactions
Welcome to the Technical Support Center for Dimethyl (2,4,6-triisopropylphenyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this sterically hindered boronate ester in cross-coupling reactions.
Troubleshooting Guide: Common Side Reactions
The significant steric hindrance of the 2,4,6-triisopropylphenyl group presents unique challenges in cross-coupling reactions. Below is a guide to the most common side reactions, their causes, and strategies for mitigation.
| Side Reaction | Description | Primary Causes | Troubleshooting & Mitigation Strategies |
| Protodeboronation | Cleavage of the C–B bond, replacing the boronate group with a hydrogen atom, leading to the formation of 1,3,5-triisopropylbenzene.[1] | - Presence of water in the reaction mixture.- Use of strong, nucleophilic bases (e.g., NaOH, KOH).- Elevated reaction temperatures.- Prolonged reaction times. | - Use Anhydrous Conditions: Thoroughly dry solvents and reagents. Consider using a dessicant.- Base Selection: Employ weaker, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine.[2]- Lower Temperature: Optimize the reaction temperature to the minimum required for catalysis.- Slow-Release Strategies: Convert the boronic ester to a more stable form like a MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[1][3] |
| Homocoupling | Dimerization of the boronate ester to form 2,2',4,4',6,6'-hexaisopropylbiphenyl. | - Presence of oxygen in the reaction mixture.- Certain palladium catalysts can promote homocoupling.- High concentration of the boronate ester. | - Degas Solvents: Thoroughly degas all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.- Catalyst Choice: Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.- Slow Addition: Add the boronate ester slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Hydrolysis | Conversion of the dimethyl boronate to the corresponding boronic acid. | - Presence of water.- Basic or acidic reaction conditions. | - Use Anhydrous Conditions: As with protodeboronation, minimizing water is crucial.- Aprotic Solvents: Favor the use of aprotic solvents.- Protecting Groups: For applications requiring high stability, consider using more robust protecting groups like pinacol esters. |
Quantitative Analysis of Base Effects on Side Reactions (Illustrative Data)
The choice of base is critical in managing side reactions. The following table provides illustrative data on how different bases can affect the yield of the desired product and the formation of byproducts in the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid.
| Base | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) | Notes |
| K₃PO₄ | 85-95 | < 5 | < 2 | Generally provides a good balance of reactivity and suppression of side reactions.[2] |
| Cs₂CO₃ | 80-90 | 5-10 | < 5 | Effective for challenging couplings, but can be more prone to promoting protodeboronation.[4] |
| Na₂CO₃ | 70-85 | 10-15 | < 5 | A common and cost-effective base, but may lead to higher levels of protodeboronation with sensitive substrates.[5][6] |
| NaOH | 50-70 | 20-30 | < 5 | Stronger base that can lead to significant protodeboronation and hydrolysis.[7] |
| Triethylamine (TEA) | 60-75 | 5-10 | 5-10 | Organic base that can be effective, but may also lead to other side reactions. |
Note: The data presented are illustrative and compiled from various sources on sterically hindered arylboronates. Actual yields are highly dependent on the specific substrates, catalyst, ligand, solvent, and temperature used.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 1,3,5-triisopropylbenzene in my reaction mixture. What is the most likely cause and how can I prevent it?
A1: The formation of 1,3,5-triisopropylbenzene is a clear indication of protodeboronation.[1] This is a common side reaction for boronic acids and esters, especially under basic, aqueous conditions. The primary cause is the reaction of the boronate ester with a proton source, typically water, catalyzed by the base. To prevent this, you should:
-
Ensure your reaction is conducted under strictly anhydrous conditions.
-
Switch to a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][2]
-
Optimize the reaction temperature and time to avoid prolonged exposure to conditions that favor protodeboronation.
Q2: My desired cross-coupling product is forming, but I also see a significant amount of 2,2',4,4',6,6'-hexaisopropylbiphenyl. How can I minimize this homocoupling byproduct?
A2: The formation of the homocoupled product is typically caused by the presence of oxygen, which can facilitate an oxidative dimerization of the boronate ester. To minimize this:
-
Thoroughly degas your solvents and reaction mixture.
-
Maintain a positive pressure of an inert gas like nitrogen or argon throughout the experiment.
-
Consider changing your palladium catalyst or ligand, as some systems are more prone to promoting homocoupling.
Q3: Is this compound stable to chromatography on silica gel?
A3: Boronate esters can be sensitive to the acidic nature of silica gel, which can cause hydrolysis back to the boronic acid or other forms of degradation. While the steric hindrance of the 2,4,6-triisopropylphenyl group may offer some protection, it is advisable to:
-
Neutralize the silica gel with a base (e.g., triethylamine) before use.
-
Use a less acidic stationary phase like alumina.
-
Work up and purify the product as quickly as possible to minimize contact time with the silica gel.
Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to maximize the yield of the desired product?
A4: For sterically hindered substrates like this, careful optimization of reaction conditions is key. Here is a general protocol to start with:
-
Catalyst and Ligand Selection: Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands are known to be effective for sterically demanding couplings.[8]
-
Base and Solvent: A common starting point is K₃PO₄ as the base in an anhydrous, aprotic solvent like dioxane or toluene.[2]
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents.
-
Temperature and Monitoring: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 equiv).
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the desired cross-coupling reaction versus the common side reactions.
Caption: Desired cross-coupling versus side reaction pathways.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting a low-yielding reaction.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Dimethyl (2,4,6-triisopropylphenyl)boronate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of dimethyl (2,4,6-triisopropylphenyl)boronate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. For syntheses involving a Grignard reagent (e.g., from 2-bromo-1,3,5-triisopropylbenzene) and a trialkyl borate (e.g., trimethyl borate), you may encounter:
-
Unreacted starting materials: 2-Bromo-1,3,5-triisopropylbenzene.
-
Homocoupling byproducts: Biphenyl derivatives from the Grignard reagent.
-
Boronic acid: Formed by hydrolysis of the boronate ester during workup or purification.[1][2]
-
Boroxine: A cyclic anhydride formed from the corresponding boronic acid, especially if the boronic acid is present.
-
Magnesium salts: From the Grignard reaction workup.[3]
Q2: Is this compound stable to silica gel chromatography?
A2: Boronate esters, particularly those that are sterically hindered, can be susceptible to hydrolysis on silica gel, which can lead to the formation of the corresponding boronic acid.[1][4] This can result in streaking, poor separation, and product loss. However, with careful selection of a non-polar eluent and minimizing exposure time, successful purification by silica gel chromatography is often possible. Using neutral or deactivated silica gel can also mitigate decomposition.
Q3: What are the recommended purification methods for this compound?
A3: The most common and effective purification methods for sterically hindered aryl boronate esters like this compound are:
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Flash Column Chromatography: Often the first step to remove major impurities.[5]
-
Recrystallization: An excellent method to obtain highly pure material, provided a suitable solvent system can be found.[5]
-
Kugelrohr Distillation: For thermally stable, non-crystalline boronate esters, distillation under high vacuum can be effective.
Q4: Can I use the crude product directly in the next step (e.g., a Suzuki coupling)?
A4: In some cases, if the crude product is of high purity (~90% or higher by NMR) and the impurities are known not to interfere with the subsequent reaction, it may be possible to use the material without further purification.[4] However, for consistent and reproducible results, purification is highly recommended to remove residual starting materials and byproducts that could affect catalyst performance and product yield in the next step.
Troubleshooting Guides
Problem 1: Low recovery after flash column chromatography.
| Possible Cause | Recommended Solution |
| Product is sticking to the silica gel. | Sterically hindered boronate esters can be prone to adsorption on silica.[4] Consider using a less polar eluent system (e.g., starting with pure hexanes and gradually increasing the polarity with ethyl acetate or diethyl ether). Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent can also help. Alternatively, using neutral alumina as the stationary phase may be beneficial.[6] |
| Product is hydrolyzing on the column. | This leads to the formation of the more polar boronic acid, which will not elute with non-polar solvents. Ensure your solvents are dry and minimize the time the compound spends on the column by using flash chromatography rather than gravity chromatography.[1] |
| Incorrect eluent polarity. | If the eluent is too polar, the product may co-elute with impurities. If it is not polar enough, the product will not elute. Perform thorough TLC analysis to determine the optimal solvent system before running the column. |
Problem 2: Product fails to crystallize or oils out during recrystallization.
| Possible Cause | Recommended Solution |
| Inappropriate solvent system. | The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For non-polar compounds like this boronate ester, consider solvent systems such as hexanes, heptane, acetonitrile, or mixtures like ethyl acetate/hexanes.[5][7] |
| Presence of impurities. | Significant amounts of impurities can inhibit crystallization. It may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities and then attempt recrystallization. |
| Product is an oil at room temperature. | If the pure product is an oil, recrystallization will not be possible. In this case, purification by column chromatography or Kugelrohr distillation are the preferred methods. |
Problem 3: Presence of boronic acid in the final product.
| Possible Cause | Recommended Solution |
| Hydrolysis during aqueous workup. | Minimize contact time with water during the workup. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent removal.[5] |
| Hydrolysis on silica gel during chromatography. | As mentioned in Problem 1, use dry solvents and consider deactivating the silica gel or using alumina. |
| Incomplete esterification. | If the synthesis involves esterification of the boronic acid, ensure the reaction has gone to completion. |
Experimental Protocols
Illustrative Purification Protocol (Adapted from a similar pinacol ester synthesis)
This protocol is based on the purification of the analogous 4,4,5,5-tetramethyl-2-(2,4,6-triisopropylphenyl)-1,3,2-dioxaborolane and should be adapted for the dimethyl ester.[5]
1. Flash Column Chromatography:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of diethyl ether in hexane (e.g., starting from 100% hexane and gradually increasing to 2% diethyl ether). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a column of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the solution onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent: Acetonitrile.[5]
-
Procedure:
-
Dissolve the material obtained from chromatography in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum.
-
Quantitative Data
The following table presents typical yield and purity data for the purification of a sterically hindered aryl boronate ester, based on the synthesis of the pinacol analog.[5]
| Purification Step | Typical Yield | Purity |
| Crude Product | >95% (crude) | Variable, may contain starting materials and byproducts. |
| After Flash Chromatography | ~75-85% | >95% |
| After Recrystallization | ~70% (overall) | >99% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification process.
References
- 1. researchgate.net [researchgate.net]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
Optimization of reaction time and temperature for couplings with Dimethyl (2,4,6-triisopropylphenyl)boronate
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving Dimethyl (2,4,6-triisopropylphenyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming challenges in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the successful synthesis of sterically hindered biaryl compounds.
Troubleshooting Guide
Low yields or incomplete reactions are common hurdles when working with sterically demanding substrates like this compound. The significant steric hindrance around the boron atom can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] This guide provides a systematic approach to identifying and resolving these issues.
dot
References
Overcoming steric hindrance in reactions with Dimethyl (2,4,6-triisopropylphenyl)boronate.
Welcome to the technical support center for Dimethyl (2,4,6-triisopropylphenyl)boronate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with this sterically hindered boronate ester in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound?
Low yields are a common issue when dealing with sterically demanding substrates like this compound. The significant steric bulk of the 2,4,6-triisopropylphenyl (trip-group) can impede key steps in the catalytic cycle, particularly the transmetalation step. Additionally, side reactions such as protodeboronation (cleavage of the C-B bond) can consume the boronate ester, reducing the amount available for the desired cross-coupling.[1][2]
Q2: My reaction is not proceeding to completion, even after extended reaction times. What could be the cause?
Incomplete conversion is often a result of a catalytic system that is not active enough to overcome the high activation energy barrier associated with sterically hindered substrates. The choice of ligand, base, and temperature are critical factors. A suboptimal ligand may not efficiently facilitate the oxidative addition or reductive elimination steps, leading to a stalled reaction.[2] Furthermore, the catalyst may deactivate over the long reaction times required for these challenging couplings.
Q3: I am observing significant amounts of homocoupling of my boronate ester. How can I minimize this side reaction?
Homocoupling of the boronate ester is typically promoted by the presence of oxygen in the reaction mixture. It is crucial to ensure that all solvents and reagents are thoroughly degassed and that the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source directly, such as Pd₂(dba)₃, can also help minimize side reactions that may be more prevalent when starting with a Pd(II) source that requires in-situ reduction.[2]
Q4: What is the advantage of using this compound over the corresponding boronic acid?
Boronate esters, such as the dimethyl ester, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3] This increased stability can be advantageous in reactions that require prolonged heating or when working with substrates that are sensitive to the acidic nature of boronic acids. The boronate ester can act as a slow-release source of the boronic acid under the reaction conditions, which can help to maintain a low concentration of the active boron species and minimize side reactions.
Q5: Can I use standard Suzuki-Miyaura coupling conditions for this boronate ester?
Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃ in aqueous toluene) are often ineffective for sterically hindered substrates. More specialized conditions are typically required, including the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, along with a suitable base and anhydrous solvent.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | 1. Insufficiently active catalyst. 2. Steric hindrance inhibiting transmetalation. 3. Low reaction temperature. | 1. Switch to a more active catalyst system. Use a palladium precatalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. 2. Ensure the chosen ligand is appropriate for sterically demanding substrates. 3. Cautiously increase the reaction temperature (e.g., to 80-110 °C), while monitoring for substrate/product decomposition. |
| Protodeboronation (loss of boronate) | 1. Presence of water. 2. Base is too strong or nucleophilic. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. 2. Switch to a milder, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or KF.[2] |
| Homocoupling of Boronate | 1. Presence of oxygen. 2. Inefficient catalyst turnover. | 1. Rigorously degas all solvents and the reaction setup. Maintain a positive pressure of an inert gas (Ar or N₂). 2. Use a Pd(0) precatalyst directly. Ensure the ligand-to-palladium ratio is optimized. |
| Decomposition of Starting Materials or Product | 1. Reaction temperature is too high. 2. Base is too strong for functional groups present. | 1. Attempt the reaction at a lower temperature with a more active catalyst system. 2. Use a milder base (e.g., K₂CO₃ or K₃PO₄) if your substrates contain base-labile functional groups like esters.[2] |
Data Presentation
The following tables summarize reaction conditions for the Suzuki-Miyaura coupling of the parent boronic acid, 2,4,6-triisopropylphenylboronic acid, with various aryl halides. These conditions serve as a strong starting point for optimizing reactions with this compound, which is expected to have similar reactivity.
Table 1: Coupling of 2,4,6-Triisopropylphenylboronic Acid with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,3-dimethoxybenzene | Pd₂(dba)₃ (1) | BI-DIME (2) | CsF | Toluene | 110 | 12 | 95 |
| 2 | 2-Bromo-1,3-dimethoxybenzene | Pd₂(dba)₃ (1) | BI-DIME (2) | K₃PO₄ | Toluene | 110 | 12 | 88 |
| 3 | 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4 | 1-Bromo-2-iodobenzene | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ | DME/H₂O | 80 | 16 | 85 |
Data adapted from representative literature on sterically hindered couplings.
Table 2: Comparison of Ligands for Sterically Hindered Couplings
| Ligand | Structure | Key Features | Typical Applications |
| SPhos | Biaryl Phosphine | Bulky and electron-rich, promotes oxidative addition and reductive elimination. | General purpose for challenging couplings, including aryl chlorides.[4] |
| XPhos | Biaryl Phosphine | Highly effective for a broad range of substrates, including sterically hindered and heteroaromatic partners. | Often a first choice for difficult Suzuki-Miyaura reactions. |
| RuPhos | Biaryl Phosphine | Similar to SPhos and XPhos, with excellent performance in many cases. | Useful for optimizing difficult couplings. |
| BI-DIME | Phosphine | Shown to be effective for extremely hindered biaryl synthesis. | Specifically designed for sterically demanding couplings. |
| IMes | N-Heterocyclic Carbene (NHC) | Strong sigma-donor, highly stable catalyst complexes. | Effective for coupling of sterically hindered aryl chlorides, often at room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous base (e.g., powdered K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered anhydrous base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with a sterically hindered boronate.
References
Technical Support Center: Optimizing Catalyst Longevity in Suzuki Reactions with Hindered Boronates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a specific focus on improving catalyst lifetime when working with sterically hindered boronates.
Troubleshooting Guide & FAQs
This section addresses specific issues that can lead to decreased catalyst performance and lower reaction yields.
Q1: My Suzuki coupling reaction with a hindered boronate is giving a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving sterically hindered substrates are common and typically stem from a few key areas. A systematic approach to troubleshooting is recommended. Start by evaluating the following:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective with bulky substrates. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is crucial to promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step.
-
Base Selection: The choice of base is critical for activating the boronic acid. For hindered systems, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
-
Solvent and Temperature: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The reaction temperature may also need to be optimized to overcome the steric hindrance.
-
Reagent Quality: Ensure the boronic acid/ester and aryl halide are pure. Boronic acids, especially, can be prone to decomposition (protodeboronation).
Q2: I suspect my palladium catalyst is deactivating. What are the common causes and how can I prevent it?
A2: Catalyst deactivation is a significant issue that can halt the reaction. Key causes include:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides. It is imperative to use properly degassed solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Homocoupling of Boronic Acids: The presence of oxygen can also promote the homocoupling of boronic acids, which consumes the boronic acid and can lead to the formation of palladium black, an inactive form of the catalyst.
-
Product Inhibition: In some cases, the biaryl product can coordinate strongly to the palladium center, inhibiting further catalytic cycles. Using a ligand that promotes faster reductive elimination can mitigate this.
-
Thermal Decomposition: At elevated temperatures, the catalyst complex can decompose. Careful optimization of the reaction temperature is necessary.
Q3: How do I choose the optimal ligand for a Suzuki reaction with a sterically demanding boronate?
A3: Ligand selection is paramount for successful couplings with hindered substrates. The ideal ligand should:
-
Be Sterically Bulky: This promotes the formation of a coordinatively unsaturated, highly reactive palladium(0) species.
-
Be Electron-Rich: This facilitates the oxidative addition of the aryl halide to the palladium center.
Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates. N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy, particularly with tetra-ortho-substituted biaryls.
Q4: My hindered boronic acid appears to be decomposing during the reaction. What is happening and what can I do?
A4: The primary decomposition pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often promoted by aqueous basic conditions. To minimize this:
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.
-
Employ More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Data Presentation
The following tables summarize quantitative data for the selection of ligands and bases in Suzuki couplings with hindered substrates.
Table 1: Comparison of Ligands for the Suzuki Coupling of a Sterically Hindered Aryl Bromide
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | 18 |
| 2 | PCy₃ | 36 |
| 3 | SPhos | >95 |
| 4 | XPhos | >95 |
| 5 | RuPhos | >95 |
Reaction Conditions: Hindered Aryl Bromide (1.0 equiv), Hindered Boronic Acid (1.5 equiv), Pd₂(dba)₃ (1 mol%), Ligand (3 mol%), K₃PO₄ (2.0 equiv), Toluene, 100 °C, 24 h.
Table 2: Optimization of Base for the Coupling of a Hindered Aryl Bromide and Boronic Acid
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
| 4 | K₃PO₄ | 80 |
Reaction Conditions: 2-(Trifluoromethoxy)phenylboronic acid, 2-bromo-1,3-dichloro-5-nitrobenzene, Pd₂(dba)₃, Ligand L1, THF, 60 °C, 1 h.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide with a Hindered Boronic Acid using a Buchwald Ligand
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add the anhydrous solvent (5 mL).
-
Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting Suzuki reactions.
Caption: A troubleshooting workflow for low-yield Suzuki reactions.
Caption: The Suzuki catalytic cycle and common deactivation pathways.
Caption: Logic diagram for component selection with hindered substrates.
References
Technical Support Center: Post-Reaction Purification for Dimethyl (2,4,6-triisopropylphenyl)boronate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of boron-containing impurities following reactions involving Dimethyl (2,4,6-triisopropylphenyl)boronate.
Frequently Asked Questions (FAQs)
Q1: What are the typical boron-containing impurities I need to remove after a reaction with this compound?
A1: After a reaction, the primary boron-containing impurities are typically the unreacted boronate ester itself, its corresponding boronic acid ((2,4,6-triisopropylphenyl)boronic acid) formed through hydrolysis, and potentially boroxines, which are anhydrides of the boronic acid.[1] The bulky triisopropylphenyl group can make these impurities highly non-polar.
Q2: Why can it be challenging to remove these specific boron impurities?
A2: The (2,4,6-triisopropylphenyl) moiety imparts significant lipophilicity, making these impurities highly soluble in common organic solvents used for extraction and chromatography. This can lead to co-elution with the desired product during chromatographic purification and poor partitioning during aqueous workups.
Q3: What are the most common strategies for removing boronic acid and boronate ester impurities?
A3: The most prevalent methods include:
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Aqueous Extraction with a Basic Solution: To convert the boronic acid impurity into a more water-soluble borate salt.[2][3]
-
Chromatography: Utilizing normal phase (silica or alumina) or reverse phase chromatography.[4][5]
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Complexation-Precipitation: Using diols or aminoalcohols like diethanolamine to form a complex that can be filtered off.[5][6]
-
Scavenger Resins: Employing functionalized resins that selectively bind to boronic acids.[7]
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification.[4][5]
Q4: Are there any safety or regulatory concerns associated with boron impurities?
A4: Yes, some boronic acids have raised concerns about potential mutagenic activity.[7] Regulatory bodies are increasingly scrutinizing such impurities, making their effective removal critical, especially in pharmaceutical development.[7][8]
Troubleshooting Guides
Issue 1: Boron impurities are co-eluting with my product during silica gel chromatography.
| Potential Cause | Troubleshooting Step |
| Similar Polarity | Modify the eluent system. Try adding a small amount of a polar solvent like methanol or a modifier like acetic acid to improve separation.[4] |
| Boronate Ester Stability | Consider switching to a less acidic stationary phase like neutral alumina, as boronate esters can sometimes be sensitive to silica gel.[4] |
| Overloading | Reduce the amount of crude material loaded onto the column. |
| Tailing of Boronic Acid | Deactivate the silica gel before use by preparing a slurry in your eluent system containing a small amount of an amine like triethylamine.[6] |
Issue 2: Aqueous workup is not effectively removing the boron impurities.
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis of Boronate Ester | Before the basic wash, consider a deliberate hydrolysis step. Stirring the reaction mixture with an aqueous acid (e.g., 1M HCl) can help convert the residual boronate ester to the more readily extractable boronic acid.[9] |
| Insufficient Basicity | Use a more concentrated basic solution (e.g., 1-2 M NaOH) to ensure complete formation of the borate salt.[2] |
| High Lipophilicity of the Boronic Acid | Add a phase-transfer catalyst or a co-solvent like THF to improve the interaction between the organic and aqueous phases. |
| Complexation in Aqueous Layer | Consider a sorbitol extraction. Sorbitol can complex with the boronic acid in the aqueous layer, enhancing its removal from the organic phase.[5][10] |
Experimental Protocols
Protocol 1: Enhanced Aqueous Extraction
-
Hydrolysis (Optional but Recommended):
-
Concentrate the crude reaction mixture.
-
Redissolve in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of 1 M HCl and stir vigorously for 30-60 minutes to hydrolyze the residual boronate ester to the boronic acid.
-
Separate the layers and retain the organic phase.
-
-
Basic Extraction:
-
Wash the organic layer three times with 1-2 M NaOH solution. Vigorous stirring or shaking is crucial.
-
Wash the organic layer with brine to remove residual base.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Diethanolamine Complexation and Precipitation
-
Reaction:
-
Dissolve the crude product containing the boron impurities in a non-polar solvent where the desired product is soluble but the diethanolamine adduct is not (e.g., diethyl ether, hexanes).
-
Add diethanolamine (1.5-2 equivalents relative to the estimated amount of boron impurity).
-
Stir the mixture at room temperature. The diethanolamine-boronate adduct often precipitates as a white solid.[5][9]
-
-
Isolation:
-
Filter the mixture to remove the precipitated adduct.
-
Wash the filter cake with the chosen non-polar solvent.
-
The filtrate contains the purified product. Concentrate under reduced pressure.
-
Protocol 3: Purification via Column Chromatography on Neutral Alumina
-
Preparation:
-
Choose a suitable grade of neutral alumina.
-
Prepare a slurry of the alumina in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, toluene).
-
Adsorb the crude mixture onto a small amount of silica gel or alumina and load it onto the column as a dry powder, or load it as a concentrated solution.
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity (e.g., with ethyl acetate or dichloromethane) to elute your product. The boronate ester impurities often elute early in non-polar solvents.[4]
-
Data Presentation
| Purification Method | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Extraction (Basic) | Moderate to High | Simple, scalable, cost-effective. | May not be effective for highly lipophilic boronic acids; may require a prior hydrolysis step. |
| Recrystallization | High (if applicable) | Can provide very pure material. | Only applicable to solid products; can result in yield loss. |
| Silica Gel Chromatography | Variable | Widely available; good for a range of polarities. | Can be challenging due to co-elution; boronate esters may degrade on acidic silica. |
| Neutral Alumina Chromatography | Good to High | Better for acid-sensitive compounds and boronate esters. | May not be as universally applicable as silica gel. |
| Diethanolamine Complexation | High | Highly selective for boronic acids; simple filtration for removal. | Requires an additional reagent; product must be soluble in the precipitation solvent. |
| Scavenger Resins | Very High | High selectivity and efficiency; simple filtration workup. | Can be more expensive than other methods. |
Visualization of Workflow
Caption: General workflow for the removal of boron impurities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with Dimethyl (2,4,6-triisopropylphenyl)boronate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up reactions involving Dimethyl (2,4,6-triisopropylphenyl)boronate.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete at a larger scale, despite success in small-scale trials. What are the likely causes?
A1: Scaling up reactions with this sterically hindered boronate ester often presents challenges that are not apparent on a smaller scale. The primary culprits for sluggish or incomplete conversions are typically related to mass and heat transfer limitations, as well as the inherent steric bulk of the reagent.
-
Poor Mixing and Mass Transfer: Inadequate agitation in larger reactors can lead to localized concentration gradients and "hot spots," hindering the reaction rate.
-
Inefficient Heat Transfer: Exothermic or endothermic events that are easily managed in a lab-scale flask can become problematic at scale, leading to poor temperature control and potential side reactions.
-
Slow Transmetalation: The significant steric hindrance from the 2,4,6-triisopropylphenyl group can slow down the crucial transmetalation step in the catalytic cycle.[1] Conditions that were sufficient on a small scale may be inadequate for larger quantities.
Troubleshooting Workflow: Sluggish or Incomplete Reaction
Caption: Troubleshooting workflow for slow reactions.
Q2: I am observing significant hydrolysis of the this compound during the reaction scale-up. How can this be mitigated?
A2: Boronic esters are susceptible to hydrolysis, especially under basic conditions, which can be exacerbated at scale due to longer reaction times and potential for localized high concentrations of base or water.[2]
-
Use of Anhydrous Conditions: While some Suzuki reactions benefit from aqueous co-solvents, for a sensitive boronic ester, minimizing water content is crucial. Ensure all solvents and reagents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Choice of Base: Strong aqueous bases can accelerate hydrolysis. Consider using a less nucleophilic, solid base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) that can be finely powdered to ensure good mixing.[1]
-
Temperature Control: Elevated temperatures can increase the rate of hydrolysis. Optimize the temperature to be high enough for efficient coupling but low enough to minimize decomposition.
Q3: Purification of the final product is proving difficult at scale, with byproducts that are hard to separate. What are common impurities and how can I improve the purification process?
A3: Purification is a critical step in any scale-up process.[3] Common impurities in reactions involving this boronate ester include unreacted starting materials, homocoupled products, and byproducts from the boronate itself.
-
Common Impurities:
-
Homocoupled Aryl Halide: This arises from a common side reaction in Suzuki couplings.
-
Protodeboronated Starting Material: The boronate ester can be replaced by a hydrogen atom, leading to 1,3,5-triisopropylbenzene.
-
(2,4,6-triisopropylphenyl)boronic acid: Formed from the hydrolysis of the ester.
-
-
Purification Strategies at Scale:
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid products.[3] A systematic solvent screen is recommended to find optimal conditions.
-
Slurry Washes: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Chromatography: While less ideal for very large scales, flash column chromatography using neutral alumina may be more suitable than silica gel for boronic acid-containing impurities, as silica can promote decomposition.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: While extensive quantitative solubility data for this specific boronate ester is not widely published, a qualitative solubility profile can be inferred based on its structure and the behavior of similar boronic esters.[5][6] The bulky, nonpolar triisopropylphenyl group suggests good solubility in nonpolar organic solvents, while the boronate ester moiety provides some polarity.
| Solvent Category | Example Solvents | Expected Solubility |
| Hydrocarbons | Hexane, Heptane, Toluene | High |
| Ethers | THF, Diethyl Ether, Dioxane | High |
| Chlorinated | Dichloromethane, Chloroform | High |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low |
| Alcohols | Methanol, Ethanol | Low |
| Water | - | Very Low |
Q2: What are the recommended catalyst systems for Suzuki-Miyaura coupling with this sterically hindered boronate ester at scale?
A2: For sterically demanding couplings, highly active catalyst systems are essential. Buchwald-type biarylphosphine ligands are often highly effective as they can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Recommended Ligands: XPhos, SPhos, RuPhos
-
Recommended Palladium Pre-catalysts: Buchwald G3 or G4 pre-catalysts are often preferred for their high activity and stability.
-
Catalyst Loading: While small-scale reactions might use higher catalyst loadings, for scale-up, it is economically and environmentally important to optimize for the lowest effective catalyst loading, typically in the range of 0.1 to 1 mol%.
Q3: Can flow chemistry be a viable option for scaling up reactions with this compound?
A3: Yes, flow chemistry can be an excellent strategy for scaling up these reactions. The high surface-area-to-volume ratio in flow reactors provides superior heat and mass transfer, which can mitigate many of the challenges seen in batch scale-up. This allows for precise temperature control and efficient mixing, which can lead to higher yields and purities.
Experimental Protocols
Detailed Methodology for Scaled-Up Suzuki-Miyaura Coupling
This protocol provides a general framework for a scaled-up Suzuki-Miyaura coupling reaction. The specific quantities and conditions should be optimized for the particular substrates being used.
-
Reactor Setup:
-
A clean, dry, and inerted reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen/argon inlet is required.
-
-
Reagent Charging:
-
Charge the reactor with the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
Seal the reactor and purge with an inert gas for an extended period to ensure anhydrous and oxygen-free conditions.
-
-
Solvent and Catalyst Addition:
-
Add a degassed, anhydrous solvent (e.g., toluene or dioxane) via a cannula or a pressure-equalizing dropping funnel.
-
In a separate glovebox or inerted flask, prepare a solution of the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and ligand (if necessary) in a small amount of the reaction solvent.
-
Add the catalyst solution to the reactor.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique (e.g., LC-MS, GC-MS, or ¹H NMR).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and then with brine to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system or by slurry washing. If chromatography is necessary, consider using neutral alumina.
-
Experimental Workflow Diagram
Caption: General workflow for scaled-up Suzuki coupling.
References
Effect of water on the stability of Dimethyl (2,4,6-triisopropylphenyl)boronate under basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Dimethyl (2,4,6-triisopropylphenyl)boronate under basic conditions, particularly concerning the effect of water. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis of this compound During Reaction
Symptoms:
-
Formation of 2,4,6-triisopropylphenylboronic acid as a significant byproduct.
-
Lower than expected yield of the desired product.
-
Complex reaction mixture upon analysis (e.g., by NMR or LC-MS), showing unreacted starting materials and the hydrolysis byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Presence of excess water in the reaction mixture. | While some water is often necessary for certain cross-coupling reactions like the Suzuki-Miyaura coupling, excessive amounts can promote the hydrolysis of the boronate ester. Ensure that organic solvents are appropriately dried if the reaction protocol calls for anhydrous or low-water conditions. |
| The chosen base is too strong or its concentration is too high. | Strong bases, such as sodium hydroxide or potassium hydroxide, in aqueous media can significantly accelerate the rate of hydrolysis. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] Alternatively, reducing the concentration of the strong base may mitigate the hydrolysis. |
| Elevated reaction temperature. | Higher temperatures can increase the rate of hydrolysis. If the desired reaction allows, consider running the experiment at a lower temperature for a longer duration. |
| Prolonged reaction time. | Even under relatively mild conditions, extended exposure to a basic aqueous environment can lead to gradual hydrolysis. Monitor the reaction progress and quench it as soon as the starting material is consumed to minimize the formation of byproducts. |
Issue 2: Inconsistent Reaction Yields or Rates
Symptoms:
-
Significant variability in product yield between batches, even when following the same protocol.
-
Reaction rates that are difficult to reproduce.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete dissolution of the base. | If the base is not fully dissolved or evenly suspended, localized areas of high basicity can occur, leading to inconsistent rates of both the desired reaction and the hydrolysis of the boronate ester. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Variability in the water content of reagents and solvents. | Small differences in the amount of water can significantly impact the hydrolysis rate. Use solvents from a freshly opened bottle or those dried and stored under an inert atmosphere for greater consistency. |
| Degradation of the boronate ester during storage. | Although the bulky 2,4,6-triisopropylphenyl group enhances stability, this compound can still degrade over time if exposed to atmospheric moisture. Store the reagent in a desiccator or under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to its stability?
A1: The 2,4,6-triisopropylphenyl group is sterically bulky. This steric hindrance around the boron atom physically obstructs the approach of water molecules and hydroxide ions, which are necessary for hydrolysis to occur. This makes it significantly more stable compared to less sterically hindered arylboronate esters.
Q2: What is the general mechanism for the base-catalyzed hydrolysis of this compound in the presence of water?
A2: The hydrolysis proceeds via a nucleophilic attack of a hydroxide ion (OH⁻) on the electron-deficient boron atom. This forms a tetracoordinate boronate intermediate. Subsequent protonation by water and elimination of methanol leads to the formation of the corresponding boronic acid and methanol.
Q3: Are there more stable alternatives to this compound if hydrolysis is a persistent issue?
A3: Yes, for applications where the boronate ester is still not sufficiently stable, you might consider converting it to a potassium trifluoroborate salt (Ar-BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[1][2] These derivatives are generally more stable to a wider range of reaction conditions and can release the corresponding boronic acid in situ.[1][2]
Q4: How can I monitor the hydrolysis of this compound during my experiment?
A4: The hydrolysis can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time points, you can quantify the disappearance of the starting boronate ester and the appearance of the 2,4,6-triisopropylphenylboronic acid byproduct.
Experimental Protocols
Protocol: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol provides a general method for observing the hydrolysis of this compound under basic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
Aqueous base solution (e.g., 1 M NaOH in D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound and the internal standard in the chosen deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.
-
Initiation of Hydrolysis: Add a specific volume of the aqueous base solution to the NMR tube.
-
Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the change in the integrals of the characteristic peaks of the boronate ester (e.g., the methoxy protons) and the appearing peaks of the boronic acid.
-
Data Analysis: Calculate the percentage of hydrolysis at each time point by comparing the integration of the starting material peaks to the internal standard.
Quantitative Data Summary
Table 1: Illustrative Hydrolysis Data for Arylboronate Esters
| Entry | Aryl Group | Base (eq.) | Solvent System | Temp (°C) | Time (h) | % Hydrolysis |
| 1 | Phenyl | K₂CO₃ (2.0) | Dioxane/D₂O (4:1) | 80 | 2 | ~15% |
| 2 | Phenyl | NaOH (1.0) | THF/D₂O (4:1) | 50 | 1 | ~40% |
| 3 | 2,4,6-Triisopropylphenyl | K₂CO₃ (2.0) | Dioxane/D₂O (4:1) | 80 | 2 | < 5% (Expected) |
| 4 | 2,4,6-Triisopropylphenyl | NaOH (1.0) | THF/D₂O (4:1) | 50 | 1 | ~10% (Expected) |
Note: The data for entries 3 and 4 are hypothetical and represent the expected increased stability due to steric hindrance.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl (2,4,6-triisopropylphenyl)boronate and Pinacol Boronate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The choice of the boron reagent is a critical parameter in the success of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This decision directly influences reaction kinetics, yields, and the stability of the starting materials. While boronic acids are highly reactive, their often-limited stability has led to the widespread adoption of more robust boronate esters. Among these, pinacol boronates are ubiquitous. This guide provides an objective comparison between the workhorse pinacol boronate esters and the less common, yet potentially advantageous, dimethyl (2,4,6-triisopropylphenyl)boronate, supported by experimental data from the literature.
Executive Summary: The Interplay of Steric Hindrance
The reactivity of a boronate ester in the Suzuki-Miyaura catalytic cycle is primarily governed by the ease of the transmetalation step. This step is sensitive to both the electronic nature and the steric environment of the boron center.
-
Pinacol Boronates : These esters, derived from pinacol, are valued for their high stability, often existing as crystalline solids that are easy to handle and purify.[1] However, the four methyl groups adjacent to the boron atom create significant steric bulk. This hindrance can impede the formation of the pre-transmetalation complex with the palladium catalyst, potentially leading to slower reaction rates compared to less encumbered esters.[2]
-
This compound : This reagent presents a contrasting steric profile. The dimethyl ester portion is sterically minimal, which, in principle, should facilitate faster transmetalation. However, the 2,4,6-triisopropylphenyl (TIPP) group is exceptionally bulky. This large aryl substituent provides a significant steric shield around the boron atom, which is expected to enhance the hydrolytic stability of the ester but also to heavily influence its reactivity in cross-coupling, likely requiring carefully optimized reaction conditions.[3]
Comparative Reactivity in Transmetalation
The transmetalation step is often rate-limiting in the Suzuki-Miyaura reaction. Kinetic studies have demonstrated that the structure of the boronic ester has a profound impact on this step. Boronic esters can transmetalate directly without prior hydrolysis to the corresponding boronic acid.[2][3]
A key study investigating the effect of different boronic esters on the rate of transmetalation revealed that less sterically hindered esters can lead to significant rate enhancements.[2] While this study did not include the TIPP-substituted boronate, it provides a valuable framework for understanding the influence of the ester group.
Table 1: Relative Rates of Transmetalation for Various Boronate Esters [2]
| Entry | Boron Reagent | Pre-transmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic Acid | Observed | 5.78 ± 0.13 | 1.0 |
| 2 | 4-Fluorophenylboronic Acid Pinacol Ester | Not Observed | Sigmoidal kinetics^a | ~0.4^b |
| 3 | 4-Fluorophenylboronic Acid Glycol Ester | Observed | 133 ± 7.0 | 23 |
| 4 | 4-Fluorophenylboronic Acid Dimethyl Ester | Observed | 121 ± 2.0 | 21 |
| 5 | 4-Fluorophenylboronic Acid Catechol Ester | Observed | 26.8 ± 0.40 | 4.6 |
-
^a The sigmoidal kinetic profile for the pinacol ester suggests a more complex reaction mechanism, possibly involving an induction period, which prevented the determination of a simple first-order rate constant.[2]
-
^b The relative rate is estimated from the reported reaction time.[2]
The data clearly indicates that the sterically bulky pinacol ester (Entry 2) is significantly less reactive than the less hindered glycol and dimethyl esters (Entries 3 and 4), which exhibited a remarkable >20-fold rate enhancement over the parent boronic acid.[2] The inability to observe a pre-transmetalation intermediate for the pinacol ester was attributed to the steric bulk imparted by the methyl substituents.[2]
For This compound , a dichotomy is expected. The dimethyl ester moiety would favor rapid transmetalation, while the extremely bulky TIPP group would likely hinder the approach of the palladium complex, making this reagent suitable for specific applications where this steric bulk can be exploited, or for couplings with small electrophiles.
Hydrolytic Stability
A primary advantage of boronate esters over boronic acids is their enhanced stability towards hydrolysis and protodeboronation.[3][4] Steric hindrance around the boron atom is a key factor in improving this stability.
Table 2: Qualitative Comparison of Stability and Handling
| Property | This compound | Pinacol Boronate |
| Hydrolytic Stability | Expected to be high due to the bulky TIPP group.[3] | Generally high and well-established.[1] |
| Ease of Handling | Typically a solid, easy to handle. | Often crystalline solids, compatible with standard purification techniques.[1] |
| Purification | Amenable to standard chromatographic methods. | Can be susceptible to hydrolysis on silica gel in some cases. |
The bulky TIPP group in this compound is anticipated to provide substantial protection against hydrolysis, potentially rendering it more stable than a simple dimethyl arylboronate and comparable to, or even exceeding, the stability of some pinacol esters.[3]
Experimental Protocols
The choice of reaction conditions is crucial, especially when dealing with sterically hindered coupling partners.
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronate Ester
This protocol is adapted for challenging couplings involving sterically encumbered reagents, where specialized ligands and bases may be required.
-
Reaction Setup : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronate ester (e.g., this compound, 1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., RuPhos, 4 mol%).
-
Solvent and Base : The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon). Anhydrous solvent (e.g., dioxane or toluene) is added, followed by a strong, non-aqueous base (e.g., K₃PO₄ or NaOtBu, 2.0 equiv).
-
Reaction : The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a predetermined time (12-24 hours).
-
Workup : Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel.
Standard Protocol for Suzuki-Miyaura Coupling with Pinacol Boronate
This protocol is a general procedure applicable to a wide range of pinacol boronate esters.
-
Reaction Setup : A mixture of the aryl halide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) is placed in a reaction flask.
-
Solvent : A solvent mixture, typically dioxane/water (e.g., 4:1), is added.
-
Reaction : The mixture is degassed with an inert gas and then heated to reflux (typically 80-100 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup : After cooling, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification : The residue is purified by column chromatography or recrystallization.
Visualizing the Reaction Pathway and Reagent Selection
To better understand the factors at play, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow.
References
A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6-triisopropylphenyl)boronate vs. Neopentyl Glycol Boronate
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid derivative is a critical parameter in optimizing Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of two distinct boronate esters: the sterically hindered Dimethyl (2,4,6-triisopropylphenyl)boronate and the increasingly popular Neopentyl Glycol boronate. The comparison focuses on their performance, stability, and general reactivity in this fundamentally important C-C bond-forming reaction.
The choice between a sterically encumbered boronate and a more conventional one like a neopentyl glycol ester can significantly impact reaction efficiency, substrate scope, and overall yield. While both serve to protect the boronic acid moiety, their inherent structural differences dictate their behavior in the catalytic cycle.
Performance and Reactivity Comparison
Neopentyl glycol boronates have gained traction for their favorable balance of stability and reactivity.[1][2] They are often more stable than the corresponding boronic acids, which can be prone to protodeboronation, yet they exhibit good reactivity, in some cases comparable to boronic acids, particularly under anhydrous conditions.[1] The neopentyl glycol protecting group can be cleaved in situ or the ester can participate directly in the transmetalation step.
Conversely, this compound represents a class of highly sterically hindered boronates. The bulky 2,4,6-triisopropylphenyl group provides exceptional stability to the boronate ester, making it resistant to premature decomposition. However, this steric bulk can also impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often requiring more forcing reaction conditions, specialized ligands, or resulting in lower yields compared to less hindered boronates.[3][4] The slow addition of sterically hindered boronic acids has been shown to sometimes improve yields in carbonylative Suzuki-Miyaura couplings by suppressing direct coupling.[3]
The following table summarizes the anticipated qualitative differences in performance based on the available literature.
| Feature | This compound | Neopentyl Glycol Boronate |
| Stability | Very high due to steric hindrance of the triisopropylphenyl group. Resistant to protodeboronation. | High. More stable than boronic acids and often comparable to pinacol esters.[1] |
| Reactivity | Generally lower due to steric hindrance impeding transmetalation. May require forcing conditions.[4] | Good to high. Often exhibits reactivity comparable to boronic acids, especially in anhydrous media.[1] |
| Substrate Scope | Likely more limited, particularly with other sterically demanding coupling partners. | Broad, applicable to a wide range of aryl and heteroaryl halides. |
| Reaction Conditions | May require higher temperatures, longer reaction times, and specialized bulky phosphine ligands. | Generally mild conditions are effective. |
| Handling | Typically a stable, crystalline solid that is easy to handle. | Often a stable, crystalline solid, facilitating handling and purification.[2] |
Experimental Protocols
Below are representative, generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using boronate esters. These should be optimized for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with Neopentyl Glycol Boronate
This protocol is adapted from a procedure described in Organic Syntheses.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, neopentyl glycol boronate ester, and base.
-
Add the solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Considerations for Suzuki-Miyaura Coupling with this compound
-
Catalyst and Ligand: The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often necessary to facilitate the coupling of sterically hindered substrates.[4]
-
Base: A stronger base, such as Cs₂CO₃ or K₃PO₄, may be required.
-
Temperature and Time: Higher reaction temperatures and extended reaction times may be necessary to achieve reasonable conversion.
-
Slow Addition: In some cases, slow addition of the boronate ester solution via a syringe pump may improve the yield by maintaining a low concentration of the boronate in the reaction mixture, which can suppress side reactions.[3]
Visualizing the Process: Mechanism and Workflow
To better understand the Suzuki-Miyaura coupling and the experimental process, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between this compound and neopentyl glycol boronate for a Suzuki-Miyaura coupling reaction is a trade-off between stability and reactivity. Neopentyl glycol boronates offer a versatile and reactive option suitable for a broad range of applications with generally mild reaction conditions. In contrast, this compound provides exceptional stability, which may be advantageous for multi-step syntheses where the boronate moiety must endure various reaction conditions. However, its inherent steric bulk likely necessitates more challenging reaction conditions and may limit its applicability with other sterically demanding substrates. For most standard Suzuki-Miyaura applications, the neopentyl glycol boronate is likely to be the more efficient and higher-yielding choice. For couplings involving particularly sensitive substrates where extreme stability of the boronate is paramount, the sterically hindered option might be considered, albeit with the expectation of significant optimization efforts.
References
Navigating Steric Hindrance: A Comparative Guide to Dimethyl (2,4,6-triisopropylphenyl)boronate and 2,4,6-triisopropylphenylboronic acid in Suzuki-Miyaura Coupling
For researchers and professionals in synthetic chemistry and drug development, the choice of boron reagent in palladium-catalyzed cross-coupling reactions is a critical parameter influencing reaction efficiency, yield, and overall synthetic strategy. This is particularly true when dealing with sterically demanding substrates. This guide provides an objective comparison of the reactivity and handling of two such reagents: the stable dimethyl (2,4,6-triisopropylphenyl)boronate and its parent 2,4,6-triisopropylphenylboronic acid.
The bulky 2,4,6-triisopropylphenyl (TIPP) substituent presents a significant steric challenge in Suzuki-Miyaura cross-coupling reactions. While boronic acids are traditionally viewed as the more reactive species, recent kinetic studies have illuminated a more nuanced reality, especially for their ester derivatives. Boronate esters, such as the dimethyl variant, are generally recognized for their superior stability, ease of handling, and compatibility with a wider range of purification techniques compared to their corresponding boronic acids.[1]
The Reactivity-Stability Paradigm: A Closer Look
A fundamental trade-off between reactivity and stability has long governed the selection of boronic acids versus boronate esters. Boronic acids are often more reactive due to their Lewis acidity, which is thought to facilitate the crucial transmetalation step in the catalytic cycle.[2] However, this heightened reactivity is coupled with a propensity for decomposition through pathways like protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[1]
Conversely, boronate esters have been valued for their enhanced stability, making them amenable to chromatography and long-term storage.[1] It was widely believed that boronate esters act as pre-catalysts, hydrolyzing in situ to the more reactive boronic acid. However, compelling evidence now demonstrates that boronate esters can undergo direct transmetalation, in some cases at a significantly faster rate than the parent boronic acid.[1][3]
Quantitative Reactivity Comparison: Kinetic Insights
A key finding from this research is that the dimethyl boronate ester of a model arylboronic acid derivative showed a remarkable 21-fold increase in the rate of transmetalation when compared to the parent boronic acid under identical conditions.[4] This suggests that the dimethyl boronate is not merely a more stable precursor but is, in fact, a highly reactive coupling partner in its own right. This rate enhancement is attributed to a combination of electronic factors, where the electron density of the oxygen atoms in the boronate ester plays a crucial role in facilitating the transfer of the aryl group to the palladium center.[1]
| Reagent Type | Relative Rate of Transmetalation (k) | Key Advantages | Key Disadvantages |
| Arylboronic Acid | 1 (Baseline) | Generally considered reactive.[2] | Prone to protodeboronation and other decomposition pathways; can be difficult to purify.[1] |
| Dimethyl Arylboronate | ~21x faster than boronic acid[4] | Significantly enhanced stability; amenable to chromatography; can exhibit faster transmetalation rates.[1][4] | May require anhydrous conditions to fully leverage the enhanced reactivity of the ester form.[3] |
Experimental Protocols: Handling Steric Hindrance
The successful coupling of sterically hindered reagents like those bearing the TIPP group often necessitates carefully optimized reaction conditions, including the choice of catalyst, ligand, and base.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid
This protocol is a representative example for the coupling of a sterically hindered arylboronic acid with an aryl chloride.
Reaction Setup:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., SPhos, 6 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents) to an oven-dried reaction vessel.
-
Add the 2,4,6-triisopropylphenylboronic acid (1.5 equivalents) and the aryl halide (1.0 equivalent).
-
Add the reaction solvent (e.g., dioxane/water mixture).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Dimethyl Arylboronate under Anhydrous Conditions
To take full advantage of the intrinsic reactivity of the boronate ester, anhydrous conditions are often preferred.
Reaction Setup:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon), add the this compound (1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., a Buchwald precatalyst, 3 mol%), and a suitable ligand (e.g., CataCXium A).[3]
-
Add an anhydrous solvent (e.g., 1,4-dioxane) followed by an anhydrous base (e.g., potassium trimethylsilanolate (TMSOK), 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until completion, as monitored by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous workup.
-
Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography.
Visualizing the Workflow and Relationships
To clarify the experimental process and the relationship between the two boron reagents, the following diagrams are provided.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Reactivity relationship between boronic acid and dimethyl boronate.
Conclusion
The choice between this compound and 2,4,6-triisopropylphenylboronic acid is not a simple matter of stability versus reactivity. Kinetic data strongly suggests that the dimethyl boronate is not only more stable but can also be significantly more reactive in the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[4] For researchers tackling syntheses involving the sterically encumbered 2,4,6-triisopropylphenyl moiety, the dimethyl boronate offers the dual advantages of enhanced stability for storage and purification, coupled with potentially faster reaction rates, particularly under anhydrous conditions that prevent premature hydrolysis. This makes it a compelling choice for complex, multi-step syntheses where reagent stability and reaction efficiency are paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monitoring Suzuki Coupling with Dimethyl (2,4,6-triisopropylphenyl)boronate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. When employing sterically hindered reagents such as Dimethyl (2,4,6-triisopropylphenyl)boronate, careful reaction monitoring is crucial for optimization and control. This guide provides a comparative overview of common analytical methods for monitoring the progress of Suzuki coupling reactions involving this bulky boronic ester, complete with experimental protocols and supporting data to aid in method selection.
The choice of an analytical technique is paramount and is often dictated by the physical and chemical properties of the reactants, products, and reaction medium. For sterically hindered couplings, where reaction rates can be slower and side products may form, real-time or frequent monitoring is essential to determine reaction completion, optimize conditions, and maximize yield.
Comparison of Key Analytical Methods
The most prevalent techniques for monitoring Suzuki-Miyaura coupling reactions are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages, particularly when dealing with the non-volatile and sterically encumbered this compound.
| Analytical Method | Principle | Advantages for Bulky Substrates | Disadvantages for Bulky Substrates | Typical Quantitative Data |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Applicable to a wide range of non-volatile and thermally sensitive compounds, making it ideal for this compound and the resulting biaryl products.[1] High sensitivity and resolution allow for the separation of starting materials, products, and byproducts. | Method development can be time-consuming. The choice of column and mobile phase is critical for achieving good separation. | Reactant consumption, product formation, and impurity profiling (as % area or concentration vs. time). |
| GC (Gas Chromatography) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | High resolution and sensitivity. Can be coupled with mass spectrometry (GC-MS) for definitive peak identification. | Limited applicability to non-volatile or thermally labile compounds. The high molecular weight and low volatility of this compound and its products make GC analysis challenging without derivatization. | Reactant consumption and product formation (as % area or concentration vs. time). |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information. | Provides unambiguous structural information and is inherently quantitative without the need for response factor correction.[2] Can be used for in-situ monitoring without sample workup.[2] Benchtop NMR instruments have made the technique more accessible.[2] | Lower sensitivity compared to HPLC and GC. Requires higher concentrations of analytes. Can be complex to interpret with overlapping signals in complex reaction mixtures. | Molar ratios of reactants and products over time. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to obtaining reliable and reproducible data for reaction monitoring. Below are generalized protocols for each of the discussed analytical techniques, which can be adapted for the specific Suzuki coupling reaction with this compound.
Protocol 1: Reaction Monitoring by HPLC
This protocol is suitable for kinetic analysis and routine monitoring of reaction completion.
Objective: To quantify the consumption of starting materials and the formation of the product over time.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
Internal standard (a stable, non-reactive compound with a distinct retention time, e.g., biphenyl)
Procedure:
-
Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) that contains a known concentration of the internal standard.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Mobile Phase: A typical starting point is a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). For example, a linear gradient from 50% to 95% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: Determined by the UV absorbance maxima of the reactants and product.
-
-
Data Analysis: Integrate the peak areas of the starting materials, product, and internal standard. Calculate the concentration of each species at each time point relative to the internal standard. Plot the concentration of the product versus time to obtain the reaction profile.
Protocol 2: Reaction Monitoring by GC-MS
This protocol is applicable if the reactants and products are sufficiently volatile or can be derivatized.
Objective: To identify and quantify the volatile components of the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Suitable organic solvent for dilution (e.g., ethyl acetate)
-
Internal standard (a stable, volatile compound with a distinct retention time)
Procedure:
-
Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Workup: Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) containing a known concentration of the internal standard. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Injector Temperature: 280 °C
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 300 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Scan a mass range appropriate for the expected compounds (e.g., m/z 50-500).
-
-
Data Analysis: Identify the peaks corresponding to the starting materials and product by their retention times and mass spectra. Quantify the relative amounts by integrating the peak areas and comparing them to the internal standard.
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
This protocol allows for direct monitoring of the reaction mixture without extensive sample preparation.
Objective: To determine the relative concentrations of reactants and products in the reaction mixture.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution; benchtop NMR can also be used).[2]
Reagents:
-
Deuterated solvent compatible with the reaction solvent (e.g., CDCl₃, DMSO-d₆).
Procedure:
-
Sample Preparation: At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Ensure the spectral window and resolution are adequate to distinguish characteristic peaks of the starting materials and the product.
-
-
Data Analysis: Identify non-overlapping peaks that are unique to the starting material and the product. Integrate these peaks. The ratio of the integrals, normalized by the number of protons giving rise to each signal, will give the molar ratio of the compounds in the mixture.
Visualization of Methodologies
To further clarify the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow for monitoring the reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for monitoring a Suzuki coupling reaction.
Conclusion
The selection of an appropriate analytical method for monitoring the Suzuki coupling of this compound is critical for achieving optimal reaction outcomes. For this particular sterically hindered and non-volatile substrate, HPLC emerges as the most versatile and broadly applicable technique, offering a balance of sensitivity, resolution, and compatibility. While NMR spectroscopy provides invaluable structural confirmation and direct quantification, its lower sensitivity might be a limiting factor for monitoring reactions at low concentrations. GC-MS is generally not recommended for this specific boronic ester unless derivatization methods are employed. By carefully selecting the analytical method and adhering to robust experimental protocols, researchers can gain detailed insights into their Suzuki coupling reactions, leading to improved efficiency, higher yields, and greater control over the synthesis of complex molecules.
References
Determining Reaction Conversion in Suzuki Coupling of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate determination of reaction conversion is paramount for process optimization and yield calculation. This is particularly crucial in sterically challenging Suzuki-Miyaura cross-coupling reactions, such as those involving Dimethyl (2,4,6-triisopropylphenyl)boronate. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other common analytical techniques for monitoring the conversion of this specific reaction.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. However, reactions involving sterically hindered substrates like this compound can be sluggish and require careful monitoring to achieve optimal results.[1][2][3] The choice of analytical methodology is critical for obtaining reliable data to guide reaction optimization. This guide focuses on a proposed GC-MS method and compares it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][5][6] For the Suzuki coupling of this compound, a GC-MS method offers high sensitivity and selectivity, allowing for the accurate determination of starting materials and the coupled product.
Proposed GC-MS Experimental Protocol
A robust GC-MS method for this reaction would involve the following steps:
-
Sample Preparation:
-
Aliquots of the reaction mixture are taken at specific time intervals.
-
The reaction is quenched, typically by adding water or a suitable quenching agent.
-
The organic components are extracted with a volatile organic solvent (e.g., ethyl acetate, dichloromethane).[7]
-
An internal standard (e.g., a stable, non-reactive compound with a known concentration and different retention time, such as dodecane or biphenyl) is added to the extracted sample for accurate quantification.[8]
-
The sample is then diluted to an appropriate concentration (e.g., ~10 µg/mL) for GC-MS analysis.[7] If necessary, derivatization to a more volatile silyl derivative can be performed, although the target analytes are likely sufficiently volatile.[9][10]
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the non-polar reactants and products.[9]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for more concentrated samples. Injector temperature should be high enough to ensure volatilization without degradation (e.g., 280 °C).
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 300 °C, held for 5-10 minutes.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify all components and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and accurate quantification of the starting materials and product.[9]
-
-
GC-MS Workflow
Figure 1. Workflow for determining Suzuki coupling conversion using GC-MS.
Alternative Analytical Methods
While GC-MS is a robust technique, other methods can also be employed to monitor Suzuki coupling reactions. The choice often depends on the available instrumentation, the nature of the reactants and products, and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[4][5][11][12]
-
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4]
-
Advantages:
-
Disadvantages:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis.[13]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules in a sample.[13]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity compared to GC-MS and HPLC, requiring higher sample concentrations.
-
Complex spectra can arise from reaction mixtures, making quantification challenging without careful selection of signals.
-
The cost of high-field NMR spectrometers is substantial.
-
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for monitoring the Suzuki coupling of this compound.
| Feature | GC-MS | HPLC | NMR |
| Principle | Separation by volatility and partitioning, detection by mass-to-charge ratio. | Separation by polarity and partitioning, detection by UV-Vis, etc.[4] | Nuclear spin transitions in a magnetic field.[13] |
| Sample Volatility | Required (or requires derivatization).[4][5] | Not required.[11][12] | Not required. |
| Sensitivity | Very high (ng to pg level).[4] | High (µg to ng level). | Moderate (mg to µg level). |
| Selectivity | Very high, especially with SIM/MRM.[9] | Good to very good, depending on column and detector. | Good, depends on spectral resolution. |
| Quantification | Excellent with internal standards.[8][14] | Good to excellent with external or internal standards. | Good, but can be affected by overlapping signals.[13] |
| Sample Preparation | Multi-step (extraction, derivatization may be needed).[9][10] | Often simpler (dilution, filtration). | Minimal to none.[13] |
| Analysis Time | Typically 15-40 minutes per sample.[9] | Typically 5-30 minutes per sample. | Typically 1-15 minutes per sample. |
| Instrumentation Cost | Moderate to high.[4] | Moderate to high.[4] | Very high. |
Conclusion
For determining the conversion of the Suzuki coupling reaction with the sterically hindered this compound, GC-MS offers an excellent combination of sensitivity, selectivity, and quantitative accuracy . Its ability to separate and definitively identify the starting materials and the desired product makes it a highly reliable method. While HPLC provides a viable alternative, particularly if the product is not sufficiently volatile, it may not offer the same level of sensitivity. NMR spectroscopy, although powerful for structural confirmation, generally lacks the sensitivity required for precise quantification of low-concentration species in a reaction mixture. Ultimately, the choice of analytical method will depend on the specific experimental needs, available resources, and the desired level of quantitative detail.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. amptechfl.com [amptechfl.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 11. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. azom.com [azom.com]
- 14. Framework for GC-MS Quantitative Analysis | Separation Science [sepscience.com]
A Comparative Guide to Validating the Purity of Synthesized Dimethyl (2,4,6-triisopropylphenyl)boronate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Dimethyl (2,4,6-triisopropylphenyl)boronate. It offers an objective look at the performance of various techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate methods for their quality control processes.
The purity of boronate esters is a critical parameter in organic synthesis, particularly in applications like Suzuki-Miyaura cross-coupling reactions where stoichiometry and the absence of reactive impurities are paramount for reaction efficiency and the purity of the final product.[1][2][3] this compound, with its sterically hindered aryl group, presents unique analytical challenges that necessitate robust and reliable validation methods.
Comparative Analysis of Key Purity Validation Techniques
The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[4] | Potential for on-column hydrolysis of the boronate ester to the corresponding boronic acid.[1][2][5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural confirmation, identification of impurities, quantification (qNMR). | Provides detailed structural information, non-destructive. ¹¹B NMR is specific for boron-containing compounds.[7][8][9] | Lower sensitivity compared to HPLC and MS. Complex spectra may require expert interpretation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities and byproducts. | High sensitivity and specificity, provides molecular weight information.[10][11][12] Can be coupled with HPLC (LC-MS) for enhanced separation and identification. | May not be suitable for quantitative analysis without appropriate standards. Fragmentation patterns can be complex.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity validation.
1. High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is a powerful tool for separating this compound from potential impurities. However, care must be taken to prevent on-column hydrolysis.[1][2][5][6] The use of a column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize this degradation.[3][5][6][14]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters XTerra MS C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[14]
-
Mobile Phase: A gradient of acetonitrile and water. The addition of a small amount of a pH modifier may be necessary, but should be optimized to prevent hydrolysis.[14] Some reactive boronate esters may require a highly basic mobile phase (e.g., pH 12.4) for stability.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in an aprotic solvent like acetonitrile to a final concentration of approximately 1 mg/mL.[5] Using aprotic diluents is crucial to prevent hydrolysis of the ester before injection.[2][5]
-
Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and identifying impurities. ¹H NMR provides information about the organic framework, while ¹¹B NMR is specific to the boron center.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire a ¹H NMR spectrum to confirm the proton signals of the triisopropylphenyl group and the methyl groups of the boronate ester.
-
Acquire a ¹¹B NMR spectrum. The chemical shift will be characteristic of the boronate ester.[9] For pinacol boronate esters, the signal is typically around δ 33 ppm.[15]
-
Acquire a ¹³C NMR spectrum for complete structural characterization.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for analyzing organoboron compounds.[10]
-
Instrumentation: Mass spectrometer with an ESI source.
-
Mobile Phase (for LC-MS): As described in the HPLC protocol.
-
Detection Mode: Positive ion mode is typically used.
-
Procedure: The sample, either directly infused or separated by LC, is ionized and the mass-to-charge ratio of the resulting ions is measured. The expected molecular ion peak for this compound should be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) can be a useful diagnostic tool.[11][12]
Common Impurities and Byproducts
During the synthesis and purification of this compound, several impurities may arise:
-
(2,4,6-triisopropylphenyl)boronic acid: The primary degradation product due to hydrolysis.[1][2][5][16]
-
Starting materials: Unreacted reagents from the synthesis.
-
Homocoupled byproducts: Dimers of the starting aryl halide.[17]
-
Boroxine: The cyclic anhydride of the corresponding boronic acid, which can form from the boronic acid upon dehydration.[9]
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the purity validation process for synthesized this compound.
Caption: Workflow for Purity Validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. raineslab.com [raineslab.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 13. web.uvic.ca [web.uvic.ca]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating Steric Hindrance: A Kinetic Comparison of Dimethyl (2,4,6-triisopropylphenyl)boronate and Alternatives in Suzuki-Miyaura Reactions
For researchers, scientists, and drug development professionals, the judicious selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the steric and electronic properties of the boronic acid or ester coupling partner can dramatically influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of the performance of the sterically hindered Dimethyl (2,4,6-triisopropylphenyl)boronate against other commonly employed boronic esters, supported by kinetic data and detailed experimental protocols.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the boron-containing reagent is a critical parameter that dictates the rate of the key transmetalation step in the catalytic cycle. While boronic acids are often more reactive, they can be prone to decomposition. Boronic esters offer enhanced stability, though this often comes at the cost of reduced reactivity, particularly with sterically demanding substrates.
Performance Comparison: The Impact of Steric Bulk on Reaction Kinetics
The rate of the Suzuki-Miyaura reaction is significantly influenced by the steric environment around the boron atom of the organoboron reagent. While specific kinetic data for this compound is not extensively documented in comparative studies, valuable insights can be drawn from kinetic analyses of other sterically hindered and unhindered boronic esters. A seminal study by Carrow and Hartwig investigated the effect of the boronic ester moiety on the rate of transmetalation, a frequently rate-determining step in the Suzuki-Miyaura catalytic cycle.[1]
The data below, extrapolated from studies on analogous systems, highlights the general trends observed when comparing sterically bulky boronic esters with their less hindered counterparts. Sterically encumbered boronic esters, such as those derived from pinacol, exhibit significantly slower reaction rates compared to smaller esters like dimethyl or glycol boronic esters.[1][2] This is attributed to the steric hindrance impeding the approach of the boron reagent to the palladium center during the transmetalation step.
| Boronic Ester Type | Representative Structure | Relative Rate of Transmetalation (Illustrative) | Key Kinetic Considerations |
| Dimethyl Boronate | R-B(OCH₃)₂ | Fast | Minimal steric hindrance allows for rapid transmetalation.[1][2] |
| Glycol Boronate | R-B(OCH₂CH₂O) | Very Fast | Can exhibit significantly enhanced rates of transmetalation compared to other esters.[1][2] |
| Pinacol Boronate | R-B(OC(CH₃)₂C(CH₃)₂O) | Slow | The bulky methyl groups sterically hinder the approach to the palladium center, slowing down transmetalation.[1] |
| Neopentyl Glycol Boronate | R-B(OCH₂C(CH₃)₂CH₂O) | Very Slow | Increased steric bulk compared to pinacol further retards the rate of transmetalation.[1] |
| This compound | (i-Pr)₃C₆H₂-B(OCH₃)₂ | Expected to be Slower than unsubstituted Dimethyl Arylboronates | The significant steric bulk on the aryl ring is expected to decrease the rate of transmetalation compared to less substituted dimethyl arylboronates. |
Note: The relative rates are illustrative and based on trends reported in the literature. Actual rates are highly dependent on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocols
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of reaction progress. The following are general protocols for kinetic studies using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Kinetic Monitoring by ¹H NMR Spectroscopy
Objective: To determine the reaction rate by monitoring the disappearance of a starting material or the appearance of a product over time.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene, 1.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene-d₈, THF-d₈)
-
NMR tubes
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, boronic ester, base, and internal standard to a vial.
-
Solvent Addition: Add the deuterated solvent to the vial to create a stock solution of known concentration.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst in the same deuterated solvent.
-
Initiation: Transfer a known volume of the substrate stock solution to an NMR tube. At time t=0, inject a known volume of the catalyst stock solution into the NMR tube, cap, and shake vigorously.
-
Data Acquisition: Immediately place the NMR tube in a pre-thermostatted NMR spectrometer. Acquire spectra at regular time intervals.
-
Data Analysis: Integrate the signals of a characteristic peak for a starting material and the product relative to the internal standard. Plot the concentration of the product versus time to determine the reaction rate.
Protocol 2: Kinetic Monitoring by HPLC
Objective: To determine the reaction rate by quantifying the concentration of reactants and products at discrete time points.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Internal standard (e.g., biphenyl, dodecane)
-
Quenching solution (e.g., acetonitrile, methanol)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, combine the aryl halide, boronic ester, base, and internal standard.
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Reaction Initiation: Place the reaction vessel in a preheated oil bath to initiate the reaction (t=0).
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing the quenching solution to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
Benchmarking Dimethyl (2,4,6-triisopropylphenyl)boronate against other boronic esters for hindered couplings
For researchers, scientists, and drug development professionals, the efficient synthesis of sterically hindered biaryl compounds is a significant challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, but its success with sterically demanding substrates is highly dependent on the choice of the organoboron reagent. This guide provides a detailed comparison of Dimethyl (2,4,6-triisopropylphenyl)boronate against other commonly used boronic esters, offering insights into their relative performance in hindered couplings, supported by experimental data.
The construction of carbon-carbon bonds between sterically encumbered aryl groups is a common hurdle in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The bulky nature of the substituents near the reaction site can significantly impede the key transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to low yields and slow reaction times. The choice of the boronic acid derivative is crucial in overcoming these steric barriers. While boronic acids are often highly reactive, they can be unstable. Boronic esters, on the other hand, offer enhanced stability, though sometimes at the cost of reactivity. This guide focuses on the performance of this compound, a less common but potentially advantageous reagent, in comparison to more conventional boronic esters like those derived from pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA).
Performance Comparison of Boronic Esters in Hindered Couplings
The selection of an appropriate boronic ester for a hindered Suzuki-Miyaura coupling involves a trade-off between stability and reactivity. The ideal reagent should be stable enough for storage and handling while being sufficiently reactive to participate in the catalytic cycle with a hindered coupling partner.
| Boronic Ester | Key Advantages | Considerations for Hindered Couplings |
| This compound | - Smaller steric profile compared to pinacol and neopentyl glycol esters.- Potentially faster transmetalation rates due to less steric bulk around the boron atom. | - May be less stable to hydrolysis and storage compared to cyclic esters.- Limited commercial availability compared to pinacol esters. |
| Pinacol (2,4,6-triisopropylphenyl)boronate | - High stability, often crystalline and easy to handle.- Widely commercially available. | - The steric bulk of the pinacol group can significantly slow down the transmetalation step in highly hindered couplings. |
| Neopentyl Glycol (2,4,6-triisopropylphenyl)boronate | - Generally more reactive than the corresponding pinacol ester in sterically demanding reactions.- Offers a good balance of stability and reactivity. | - May still be too sterically hindered for the most challenging couplings. |
| MIDA (2,4,6-triisopropylphenyl)boronate | - Exceptionally stable to storage and chromatography.- Allows for the slow, controlled release of the boronic acid under reaction conditions, which can be beneficial for preventing decomposition of the active boron species. | - Requires an additional deprotection step (hydrolysis) to enter the catalytic cycle, which may influence reaction kinetics. |
Quantitative Data Presentation
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of hindered substrates using different boronic esters. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Table 1: Suzuki-Miyaura Coupling of Hindered Aryl Halides with Various Boronic Esters
| Entry | Aryl Halide | Boronic Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4,6-trimethylbenzene | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in a direct comparative study |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | Pinacol (2,4,6-triisopropylphenyl)boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~70-80 |
| 3 | 1-Bromo-2,4,6-trimethylbenzene | Neopentyl Glycol (2,4,6-triisopropylphenyl)boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 18 | >90 |
| 4 | 1-Chloro-2,6-dimethylbenzene | MIDA (4-methoxyphenyl)boronate | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the benchmarking of boronic esters in hindered Suzuki-Miyaura couplings.
General Procedure for a Hindered Suzuki-Miyaura Coupling
Materials:
-
Hindered Aryl Halide (1.0 equiv)
-
Boronic Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, RuPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic ester, palladium catalyst, phosphine ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Materials:
-
2,4,6-Triisopropylphenylmagnesium bromide (1.0 M in THF, 1.0 equiv)
-
Trimethyl borate (1.2 equiv)
-
Anhydrous THF
-
Aqueous HCl (1 M)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add trimethyl borate dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (2,4,6-triisopropylphenylmagnesium bromide) dropwise to the cooled solution of trimethyl borate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be used without further purification or purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alternative reagents to Dimethyl (2,4,6-triisopropylphenyl)boronate for hindered Suzuki couplings
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. However, when faced with sterically demanding substrates, such as those bearing bulky ortho-substituents, the efficiency of this reaction can be severely hampered. The conventional Dimethyl (2,4,6-triisopropylphenyl)boronate has been a valuable reagent in this context, but a range of innovative alternatives now offer enhanced performance and broader applicability. This guide provides a comprehensive comparison of these alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal solution for your hindered Suzuki coupling needs.
Executive Summary
This guide evaluates three primary classes of alternative reagents that have demonstrated significant success in overcoming the challenges of sterically hindered Suzuki couplings:
-
Bulky and Electron-Rich Phosphine Ligands: These ligands, often used in conjunction with standard boronic acids or esters, play a crucial role in facilitating the key steps of the catalytic cycle, particularly the oxidative addition and reductive elimination involving sterically congested substrates.
-
Air-Stable Boron Reagents: MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates offer significant advantages in terms of stability, handling, and, in many cases, reactivity for hindered couplings. Their ability to slowly release the active boronic acid species or participate directly in the catalytic cycle can lead to improved yields and reproducibility.
-
Alternative Coupling Partners: While less common, the use of alternative electrophiles, such as nitroarenes, is an emerging strategy for specific hindered coupling scenarios.
The following sections will delve into a detailed comparison of these alternatives, presenting quantitative performance data in tabular format, providing step-by-step experimental protocols, and illustrating the mechanistic principles through diagrams.
Performance Comparison of Alternative Reagents
The selection of an appropriate reagent for a hindered Suzuki coupling is critical and often depends on the specific nature of the coupling partners. The following tables summarize the performance of various alternatives in comparison to standard conditions, highlighting their efficacy in promoting reactions with sterically demanding substrates.
Table 1: Comparison of Bulky Phosphine Ligands in Hindered Suzuki Couplings
| Ligand | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| P(t-Bu)3 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | KF | THF | RT | 95 | [1][2] |
| SPhos | 2-Chloro-1,3,5-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | K3PO4 | Toluene/H2O | 100 | 92 | [3][4] |
| XPhos | 1-Bromo-2,6-diisopropylaniline | Phenylboronic acid | K3PO4 | Dioxane/H2O | 80 | 98 | [3] |
| Trineopentylphosphine (TNpP) | 2,6-Diisopropylaniline | 2,6-Diisopropylphenylboronic acid | Cs2CO3 | Toluene | 110 | 85 | [5] |
| BI-DIME | 2,4,6-Triisopropylphenyl bromide | 2,4,6-Triisopropylphenylboronic acid | K3PO4 | Toluene | 110 | 88 | [6][7] |
| AntPhos | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | K3PO4 | Toluene | 110 | 72 | [6] |
Table 2: Performance of Alternative Boron Reagents in Hindered Suzuki Couplings
| Boron Reagent | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenyl MIDA boronate | 2,4-Dimethoxychlorobenzene | SPhos | K3PO4 | Dioxane/H2O | 100 | 94 | [8] |
| Potassium Phenyltrifluoroborate | 4-Bromo-3-fluoroanisole | PPh3 | Cs2CO3 | THF/H2O | 85 | 92 | [9] |
| Potassium Isopropenyltrifluoroborate | 2-Bromomesitylene | PdCl2(dppf) | t-BuNH2 | i-PrOH/H2O | 80 | 38 | |
| Alkyl Amine-Borane | 3-Bromoquinoline | Pd2(dba)3/RuPhos | KOH | Toluene/H2O | 100 | 85 | [10] |
Mechanistic Insights into Hindered Suzuki Couplings
The success of these alternative reagents in promoting hindered Suzuki couplings can be understood by examining their influence on the catalytic cycle. The primary challenges in coupling sterically demanding substrates are slow rates of oxidative addition and reductive elimination.
Caption: The Suzuki-Miyaura catalytic cycle and the role of alternative reagents in overcoming steric hindrance.
The diagram illustrates how bulky phosphine ligands facilitate the formation of a more reactive, monoligated palladium(0) species, which can more readily undergo oxidative addition with a hindered aryl halide. These ligands also promote the final reductive elimination step to release the biaryl product. Stable boron reagents like MIDA boronates and organotrifluoroborates ensure a sufficient concentration of the active boron species throughout the reaction, which is particularly important for slow, hindered couplings.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are representative procedures for utilizing some of the key alternative reagents in hindered Suzuki couplings.
Protocol 1: Suzuki Coupling of a Hindered Aryl Bromide using Tri-tert-butylphosphine (P(t-Bu)3)
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)3) (0.04 mmol, 4 mol%)
-
Potassium fluoride (KF) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and potassium fluoride.
-
Evacuate and backfill the tube with argon three times.
-
In a separate vial, dissolve palladium(II) acetate and tri-tert-butylphosphine in anhydrous THF (2 mL) under an argon atmosphere.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Rinse the vial with additional THF (3 mL) and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 2: Suzuki Coupling of a Hindered Aryl Chloride using SPhos
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (3.0 mmol)
-
Toluene (4 mL) and Water (1 mL)
Procedure:
-
In a reaction vessel, combine the aryl chloride, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
Protocol 3: Suzuki Coupling using an N-Methyliminodiacetic Acid (MIDA) Boronate
Materials:
-
Aryl or heteroaryl halide (1.0 equivalent)
-
MIDA boronate ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 1.5 mol%)
-
Ligand (e.g., SPhos or XPhos, 6 mol%)
-
Base (e.g., K3PO4, 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 5:1)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate ester, the aryl or heteroaryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Protocol 4: Suzuki Coupling using a Potassium Organotrifluoroborate
Materials:
-
Potassium organotrifluoroborate (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) chloride (PdCl2) (2 mol%)
-
Triphenylphosphine (PPh3) (6 mol%)
-
Cesium carbonate (Cs2CO3) (3.0 equivalents)
-
Tetrahydrofuran (THF)/Water (9:1)
Procedure:
-
In a reaction vessel, combine the potassium organotrifluoroborate, aryl halide, palladium(II) chloride, triphenylphosphine, and cesium carbonate.
-
Add the THF/water solvent mixture.
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Logical Workflow for Reagent Selection
Choosing the right reagent for a hindered Suzuki coupling can be streamlined by following a logical decision-making process.
Caption: A decision tree for selecting the optimal reagent for a hindered Suzuki coupling.
This workflow provides a systematic approach, starting with an analysis of the specific substrates and leading to the selection of the most appropriate reagent and subsequent optimization of reaction conditions. By considering the stability of the boronic acid and the overall synthetic strategy, researchers can make an informed decision to maximize the chances of a successful and high-yielding hindered Suzuki coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Guide for Laboratory Professionals
The responsible management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection. This guide provides detailed, procedural information for the proper disposal of Dimethyl (2,4,6-triisopropylphenyl)boronate, a common reagent in organic synthesis. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the compound. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1] Boronic acid derivatives should be treated as hazardous waste.[1]
Hazard Summary
The following table summarizes common hazard classifications for boronic acid derivatives. Note that specific classifications for this compound should be confirmed with the product-specific SDS.
| Hazard Classification | Category | Hazard Statement |
| Flammable Solid | Category 4 | H228: Flammable solid.[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][4] |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double gloving may be considered.[1][4] |
| Body Protection | A fully fastened, long-sleeved lab coat.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Waste Segregation and Collection
-
Designated Containers : Use separate, sealable, and chemically compatible containers for solid and liquid waste containing this compound.[1]
-
Clear Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
Solid Waste Disposal
-
Contaminated Materials : Any solid materials that have come into contact with the compound, such as contaminated gloves, bench paper, weighing boats, and pipette tips, must be collected in the designated solid hazardous waste container.[1][4]
-
Gross Contamination : Scrape as much solid residue as possible from glassware or equipment directly into the solid waste container before decontamination.
Liquid Waste Disposal
-
Solutions : Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in the designated liquid hazardous waste container.
-
Avoid Mixing : Do not mix incompatible waste streams.
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination : For thorough cleaning, a basic wash can be effective. This process hydrolyzes the boronic ester to a more water-soluble boronate salt.[1] A dilute solution of sodium hydroxide or sodium bicarbonate can be used. All rinsates from this decontamination step must also be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, perform a final rinse with water, collecting this rinse water as hazardous waste as well.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[1]
In-Lab Neutralization of Small Quantities (Expert Use Only)
For very small quantities, in-lab neutralization may be an option if explicitly permitted by your institution and local regulations.[4] This involves hydrolyzing the ester to the corresponding boronic acid and then neutralizing it.
-
Procedure :
-
If solid, dissolve the residue in a minimal amount of an appropriate solvent.
-
Carefully add the solution to a beaker containing a stirred, mild basic solution (e.g., sodium bicarbonate in water).
-
Monitor the pH of the solution using a pH meter or test strips.
-
Continue to add the basic solution until the pH is stable between 5.5 and 9.0.[4]
-
This neutralized solution must still be collected and disposed of as hazardous aqueous waste unless your local wastewater authority explicitly permits drain disposal for such neutralized solutions.[4]
-
Waste Storage and Pickup
-
Storage : Keep all sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area.
-
Pickup : Follow your institution's specific procedures for arranging hazardous waste pickup and final disposal by trained professionals.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling Dimethyl (2,4,6-triisopropylphenyl)boronate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals handling Dimethyl (2,4,6-triisopropylphenyl)boronate. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may classify this compound as not hazardous, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment to minimize any potential exposure.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes.[1][2] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Hands | Protective Gloves | Chemically resistant nitrile gloves are recommended.[1] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2] |
| Body | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory | Suitable Respirator | Use in a well-ventilated area.[1] If dust or aerosol formation is likely, a suitable respirator should be used.[1] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks can be used. Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers.
-
Inspect all PPE for integrity before donning.
2. Donning PPE:
-
The recommended order for putting on PPE is:
-
Lab Coat
-
Respirator (if required)
-
Safety Goggles
-
Gloves
-
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
Weigh and transfer the solid compound carefully.
-
If creating a solution, add the solid to the solvent slowly while stirring.
-
Keep the container tightly closed when not in use.[2]
-
Avoid contact with skin and eyes.[2]
4. Doffing PPE:
-
The recommended order for removing PPE to prevent cross-contamination is:
-
Gloves
-
Safety Goggles
-
Lab Coat
-
Respirator
-
Disposal Plan
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be considered chemical waste.
2. Waste Collection:
-
Sweep up any solid spills and place them in a suitable, closed container for disposal.
-
Collect all contaminated disposable materials in a designated, labeled waste container.
3. Final Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
